molecular formula C6H5FS B1489948 2-(1-Fluorovinyl)thiophene CAS No. 2098088-34-5

2-(1-Fluorovinyl)thiophene

Cat. No.: B1489948
CAS No.: 2098088-34-5
M. Wt: 128.17 g/mol
InChI Key: DMQYQEMIMYOVSY-UHFFFAOYSA-N
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Description

2-(1-Fluorovinyl)thiophene is a useful research compound. Its molecular formula is C6H5FS and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Fluorovinyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Fluorovinyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-fluoroethenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQYQEMIMYOVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CS1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bioisosteric replacement of vinyl groups with 1-fluorovinyl moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The replacement of a vinyl group (


) with a 1-fluorovinyl moiety (

) represents a high-impact bioisosteric strategy in modern medicinal chemistry. While the vinyl group is a versatile handle for covalent inhibition and steric bulk, it often suffers from metabolic liability via cytochrome P450-mediated epoxidation. The 1-fluorovinyl replacement addresses this by modulating the electronic density of the alkene, altering the dipole moment to mimic amide bonds (peptide isosteres), and providing a mechanism-based "suicide" activation pathway for specific enzymatic targets. This guide details the physicochemical rationale, synthetic pathways, and validated applications of this moiety.[1][2][3]

The Physicochemical Rationale

The utility of the 1-fluorovinyl group stems from the unique properties of the carbon-fluorine bond, which is the strongest single bond in organic chemistry (


).
Steric and Electronic Modulation

Fluorine’s Van der Waals radius (


) is an intermediate between hydrogen (

) and oxygen (

). This allows the 1-fluorovinyl group to exert steric demand similar to a vinyl group while drastically altering the electronic landscape.
  • Dipole Moment & Polarization: The high electronegativity of fluorine (3.98 Pauling) creates a strong dipole along the C-F bond. In a 1-fluorovinyl system, this polarization lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the alkene, making it less nucleophilic and more resistant to oxidative metabolism (epoxidation).

  • Conformational Bias: The 1-fluorovinyl group prefers a planar conformation conjugated with adjacent

    
    -systems (e.g., aromatic rings), but the C-F bond introduces a dipole preference that can lock specific rotamers, reducing the entropic penalty of binding.
    
The Peptide Isostere (Amide Mimicry)

One of the most sophisticated applications of the 1-fluorovinyl group is its ability to act as a non-hydrolyzable bioisostere of the amide bond (


).
  • Vector Alignment: The C-F bond vector geometrically and electronically resembles the C=O bond vector of an amide.

  • Proton Mimicry: The vinylic proton (

    
    ) mimics the N-H of the amide, albeit without the hydrogen bond donor capability.
    
  • Result: This replacement maintains the planar geometry of the peptide bond while eliminating proteolytic susceptibility.

PropertyVinyl (

)
1-Fluorovinyl (

)
Amide (

)
Bond Vector Non-polarPolar (C-F dipole)Polar (C=O dipole)
Metabolic Fate Epoxidation (P450)Stable / DefluorinationHydrolysis (Protease)
Electronic Nature NucleophilicElectrophilic (at

-C)
Electrophilic (at C=O)
H-Bond Capacity NoneAcceptor (Weak, F)Acceptor (O) / Donor (NH)

Synthetic Methodologies

Synthesizing the 1-fluorovinyl moiety requires overcoming the instability of


-fluoroalkenyl metal species. The most robust protocols utilize Palladium-catalyzed cross-coupling or specialized olefination reagents.
Protocol A: Stille Cross-Coupling (The Gold Standard)

The most reliable method for installing a 1-fluorovinyl group onto an aryl or heteroaryl scaffold involves the Stille coupling of an aryl halide with tributyl(1-fluorovinyl)stannane.

Reagents:

  • Substrate: Aryl/Heteroaryl Iodide or Bromide (

    
    ).
    
  • Reagent: Tributyl(1-fluorovinyl)stannane (Prepared from 1-bromo-1-fluoroethene).

  • Catalyst:

    
     or 
    
    
    
    /
    
    
    .
  • Solvent: DMF or NMP (degassed).

Step-by-Step Methodology:

  • Reagent Prep: Cool a solution of tributyltin hydride in ether to

    
    . Add AIBN (catalytic) and bubble 1-bromo-1-fluoroethene (gas) through the solution under UV irradiation to generate the stannane via radical hydrostannylation. Note: This yields a mixture; purification is required.
    
  • Coupling: Charge a reaction vessel with

    
     (1.0 eq), Tributyl(1-fluorovinyl)stannane (1.2 eq), and 
    
    
    
    (5 mol%).
  • Reaction: Dissolve in anhydrous DMF. Heat to

    
     for 4–12 hours under Argon.
    
  • Workup: Quench with aqueous KF (to precipitate tin salts). Filter through Celite. Extract with EtOAc.

Protocol B: Julia-Kocienski Olefination

For aliphatic substrates or when tin toxicity is a concern, the modified Julia olefination using fluorinated sulfones is preferred.

Workflow Diagram: The following diagram illustrates the decision logic and workflow for synthesizing 1-fluorovinyl scaffolds.

SynthesisWorkflow Start Target Scaffold (Aryl/Alkyl) Decision Substrate Type? Start->Decision RouteA Aryl Halide (Ar-X) Decision->RouteA Aromatic RouteB Aldehyde/Ketone Decision->RouteB Aliphatic Stille Stille Coupling (Bu3Sn-CF=CH2 + Pd Cat) RouteA->Stille Julia Julia-Kocienski (Fluorosulfone + Base) RouteB->Julia Product 1-Fluorovinyl Product (Ar-CF=CH2) Stille->Product Julia->Product

Figure 1: Decision tree for the synthesis of 1-fluorovinyl bioisosteres based on substrate class.

Metabolic & Pharmacokinetic Implications[1][3][4][5][6][7]

The primary driver for this replacement is often metabolic stability. Vinyl groups are electron-rich and prone to oxidation by Cytochrome P450 enzymes, leading to reactive epoxides (toxicophores) or rapid clearance.

Blocking Metabolic Epoxidation

The fluorine atom withdraws electron density from the double bond via induction (


 effect).
  • Mechanism: P450 oxidation involves an electrophilic oxo-iron species attacking the

    
    -system.
    
  • Effect: The 1-fluorovinyl group has a lower HOMO energy compared to the vinyl group, significantly reducing the rate of this electrophilic attack.

  • Outcome: Increased half-life (

    
    ) and reduced formation of reactive metabolites.
    
Mechanism-Based Inactivation (Suicide Inhibition)

In specific contexts, such as GABA-aminotransferase (GABA-AT) inhibition, the 1-fluorovinyl group acts as a "suicide substrate." It undergoes enzymatic processing to generate a reactive intermediate within the active site, leading to covalent modification.

MetabolicPathway Substrate 1-Fluorovinyl Drug Complex Michaelis Complex Substrate->Complex + Enzyme Enzyme Target Enzyme (e.g., GABA-AT) PathA Normal Turnover (Stable) Complex->PathA No Activation PathB Elimination of F- Complex->PathB Enzymatic Deprotonation Reactive Reactive Enamine/Acrylate PathB->Reactive - HF Covalent Covalent Enzyme Adduct (Irreversible Inhibition) Reactive->Covalent Nucleophilic Attack (Lys/Cys)

Figure 2: Mechanism-based inactivation pathway utilized by 1-fluorovinyl moieties in suicide inhibition.

Case Study: GABA-AT Inhibitors

The development of Vigabatrin (


-vinyl-GABA) and its fluorinated analogs provides the definitive proof-of-concept for this bioisostere.
The Challenge

Vigabatrin is an irreversible inhibitor of GABA-AT, used to treat epilepsy.[2][4] However, it requires high doses and has side effects (visual field constriction). Researchers sought to improve potency and selectivity.[1]

The Solution: 1-Fluorovinyl Replacement

Silverman and colleagues synthesized 1-fluorovinyl analogs of GABA. The introduction of fluorine changed the inactivation mechanism.

  • Vigabatrin (Vinyl): Inactivation proceeds via a "Michael Addition" mechanism where the enzyme's active site nucleophile attacks the

    
    -carbon.
    
  • Fluoro-Vigabatrin (1-Fluorovinyl): The mechanism shifts. The fluorine acts as a leaving group.

    • Enzymatic abstraction of the

      
      -proton.
      
    • Elimination of Fluoride (

      
      ) (not possible in the vinyl parent).
      
    • Formation of a highly reactive conjugated enamine intermediate.

    • Rapid covalent capture by the enzyme.

Comparative Data

The fluorinated analogs demonstrated distinct kinetic profiles.[5] While the partition ratio (turnovers per inactivation event) varies, the 1-fluorovinyl analogs often show tighter binding (


) due to the dipole interactions mimicking the transition state.
CompoundStructureMechanismRelative Potency (in vitro)
Vigabatrin

-vinyl-GABA
Michael Addition1.0 (Baseline)
(E)-Fluoro-Vigabatrin

-(1-fluoro)vinyl
Elimination/Addition

(Z)-Fluoro-Vigabatrin

-(1-fluoro)vinyl
Elimination/Addition

Difluorovinyl Analog

-(difluoro)vinyl
Elimination/Addition

Note: The Z-isomer's superior potency highlights the stereoelectronic requirements of the enzyme active site, where the fluorine likely interacts with specific polar residues (Arg/Lys).

References

  • Silverman, R. B. (2004). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.

  • Pan, Y., & Silverman, R. B. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Qiu, Z.-L., & Qing, F.-L. (2011). Recent advances in the synthesis of fluorinated amino acids. Current Organic Chemistry, 15(15), 2637-2666.

  • Burton, D. J., & Yang, Z.-Y. (1992). Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275.

Sources

The Strategic Impact of α-Fluorine Substitution on the Electronic Landscape of Thiophene Rings

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

For researchers, scientists, and professionals in drug development, the targeted modification of heterocyclic scaffolds is a fundamental strategy for optimizing molecular properties. Among these, the thiophene ring, a sulfur-containing five-membered heterocycle, is a ubiquitous "privileged" structure in medicinal chemistry and a key building block in organic electronics.[1][2] Its bioisosteric relationship with the benzene ring allows for its substitution in many biologically active compounds often without a loss of activity.[3] This guide provides a deep dive into the nuanced electronic effects of introducing a fluorine atom at the alpha (C2) position of the thiophene ring, a strategic modification with profound consequences for reactivity, stability, and biological function.

Foundational Principles: Thiophene's Electronic Character and the Duality of Fluorine

To appreciate the impact of α-fluorination, one must first understand the baseline electronic nature of the thiophene ring and the unique electronic signature of fluorine.

The Aromaticity of Thiophene

Thiophene is an aromatic heterocycle, fulfilling Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons.[3][4] The sulfur atom participates in the aromatic system by donating one of its lone pairs of electrons to the π-cloud. This delocalization lends thiophene significant resonance stability, greater than that of furan but less than that of benzene.[5] This aromatic character dictates its tendency to undergo electrophilic substitution reactions rather than addition reactions typical of conventional sulfides.[3]

The Dichotomous Nature of Fluorine's Electronic Influence

Fluorine, as a substituent, exerts two primary electronic effects that often act in opposition: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the atom it is attached to through the sigma (σ) bond framework.[6] This is a distance-dependent effect that polarizes the bond and reduces electron density on the adjacent atoms.[7]

  • Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into an adjacent π-system.[7][8] This donation of electron density through resonance is generally weaker for fluorine compared to other halogens due to the poor energy match between fluorine's 2p orbital and carbon's 2p orbital.

For halogens, the strong electron-withdrawing inductive effect typically dominates over the weaker electron-donating resonance effect, making them deactivating groups in electrophilic aromatic substitution.[9] This duality is the key to understanding the complex electronic perturbations caused by α-fluorination on the thiophene ring.

G cluster_effects Fluorine's Electronic Effects F Fluorine Atom Inductive Strong Inductive Withdrawal (-I) F->Inductive via σ-bond (High Electronegativity) Resonance Weak Resonance Donation (+R) F->Resonance via π-system (Lone Pair Delocalization) NetEffect Net Electron Withdrawal Inductive->NetEffect (-I) > (+R) Resonance->NetEffect (-I) > (+R)

Caption: Duality of fluorine's electronic influence.

Modulating the Thiophene Core: The Impact of α-Fluorination

Placing a fluorine atom at the C2 (alpha) position directly adjacent to the sulfur heteroatom triggers a cascade of electronic changes that redefine the ring's properties.

Perturbation of Ring Electron Density and Reactivity

The potent -I effect of the α-fluorine significantly lowers the electron density across the entire thiophene ring. This has critical implications for its reactivity:

  • Electrophilic Aromatic Substitution (EAS): The reduced electron density deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. Electrophiles, which seek electron-rich centers, will react more slowly.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the fluorinated ring makes it more susceptible to nucleophilic attack.[10] The fluorine atom itself can act as a leaving group in SNAr reactions, particularly when the ring is further activated by other electron-withdrawing groups.

  • Acidity of Ring Protons: The inductive withdrawal of electrons by fluorine increases the acidity of the remaining C-H protons on the ring. This facilitates deprotonation and metallation, which are key steps in many synthetic transformations for creating functionalized thiophenes.[3]

Quantitative Assessment via Hammett Constants

The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent effects.[11] The substituent constant, σ, quantifies the electronic effect of a substituent. For fluorine, the para-substituent constant (σp) is a good proxy for its effect at the α-position of thiophene due to the similar transmission of electronic effects.[12]

SubstituentσmetaσparaDominant Effect Indicated by σpara
-CH₃-0.06-0.16Electron Donating (Inductive + Hyperconjugation)
-F 0.34 0.05 Net Weakly Electron Withdrawing (-I > +R)
-Cl0.370.22Electron Withdrawing (-I > +R)
-NO₂0.730.78Strongly Electron Withdrawing (-I and -R)
Data adapted from Schwarzenbach et al.[13]

The small positive σpara value for fluorine (0.05) quantitatively confirms that its strong -I effect slightly outweighs its +R effect, leading to a net, albeit weak, electron-withdrawing character when resonance is possible.[13]

Experimental and Computational Characterization Protocols

A multi-faceted approach combining spectroscopy and computational modeling is essential to fully elucidate the electronic consequences of α-fluorination.

Spectroscopic Analysis: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for observing the electronic changes within the fluorinated thiophene ring.[14]

  • 19F NMR: This is a highly sensitive and direct method for probing the electronic environment of the fluorine atom.[15] The chemical shift of the 19F nucleus is extremely sensitive to changes in electron density. 19F NMR can be used for both structural confirmation and quantitative analysis of fluorinated pharmaceuticals.[16]

  • 1H and 13C NMR: The chemical shifts of the remaining ring protons and carbons are significantly affected. The strong -I effect of fluorine deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Coupling constants between fluorine and carbon (nJCF) or fluorine and protons (nJHF) provide invaluable structural information.

This protocol outlines the essential steps for acquiring and analyzing a 19F NMR spectrum.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of 2-fluorothiophene.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard with a known 19F chemical shift, such as trifluoroacetic acid (TFA), for precise referencing.[15]

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the 19F probehead.

    • Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

    • Use a standard pulse program for 19F acquisition, often with proton decoupling to simplify the spectrum by removing 1H-19F couplings.

  • Data Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Ensure a relaxation delay (d1) of at least 5 seconds for quantitative accuracy.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum by setting the chemical shift of the internal standard (e.g., TFA at ~-75.0 ppm).[16]

    • Analyze the chemical shift of the 2-fluorothiophene signal and any observed coupling patterns (if proton decoupling was not used).

Computational Modeling: A Deeper Look

Density Functional Theory (DFT) calculations provide unparalleled insight into the electronic structure that is not directly observable through experiment.[17]

  • Molecular Orbitals: DFT can calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Fluorination is known to lower both HOMO and LUMO energy levels, which is critical for applications in organic electronics as it can improve charge mobility and air stability.[18][19]

  • Electrostatic Potential Maps: These maps visualize the charge distribution on the molecular surface, clearly showing the electron-poor region near the fluorine atom and the resulting polarization of the thiophene ring.

  • Reaction Pathway Modeling: Computational methods can model the transition states of reactions, helping to rationalize the observed changes in reactivity towards electrophiles and nucleophiles.

G cluster_workflow DFT Computational Workflow Input Input Structure (2-Fluorothiophene) Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No imaginary frequencies) Freq->Verify Analysis Electronic Property Analysis Verify->Analysis Structure Validated HOMO HOMO/LUMO Energies Analysis->HOMO ESP Electrostatic Potential Analysis->ESP NBO Natural Bond Orbital (Charge Analysis) Analysis->NBO

Caption: A typical DFT workflow for electronic analysis.

Applications in Drug Discovery and Materials Science

The predictable electronic modulation by α-fluorine is a powerful tool for fine-tuning molecular properties for specific applications.

Medicinal Chemistry: Enhancing Drug Performance

In drug design, thiophene rings are often used as bioisosteres for phenyl groups.[2] α-fluorination can confer several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong. Thiophene rings are often susceptible to metabolic oxidation at the α-position by cytochrome P450 enzymes. Introducing a fluorine atom at this site effectively blocks this metabolic pathway, increasing the drug's half-life and bioavailability.[20]

  • Tuning Binding Affinity: The introduction of a polarized C-F bond can lead to new, favorable interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, enhancing binding affinity and potency.

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[20] This can be crucial for optimizing a drug's solubility, cell permeability, and target engagement at physiological pH.

G Thiophene Thiophene Ring in Drug Molecule P450 Cytochrome P450 Enzyme Thiophene->P450 Susceptible Site Metabolism Metabolic Oxidation (Hydroxylation at α-C) P450->Metabolism Blocked Metabolism Blocked P450->Blocked Inactive Inactive Metabolite (Rapid Clearance) Metabolism->Inactive Thiophene_F α-Fluorinated Thiophene Ring Thiophene_F->P450 Resistant Site Stable Increased Metabolic Stability (Longer Half-life) Blocked->Stable

Caption: α-Fluorination as a metabolic blocking strategy.

Organic Electronics: Fine-Tuning Semiconductor Properties

In materials science, fluorination of thiophene-based polymers and small molecules is a key strategy for developing high-performance organic semiconductors.[19] The electronic effects of fluorine directly influence material properties:

  • Lowered HOMO/LUMO Levels: As confirmed by DFT, fluorination lowers the frontier molecular orbital energies.[18] Lowering the HOMO level increases stability against oxidation (air stability), while tuning the HOMO-LUMO gap affects the material's absorption spectrum and conductivity.[18]

  • Enhanced Charge Transport: The introduction of fluorine can influence the solid-state packing of molecules. The resulting changes in π-π stacking distances and orbital overlap can significantly improve charge mobility, a critical parameter for efficient organic field-effect transistors (OFETs) and organic solar cells (OSCs).[18][19]

Conclusion

The substitution of a fluorine atom at the alpha-position of a thiophene ring is far from a simple atomic swap. It is a precise, strategic modification that leverages the powerful, dichotomous electronic nature of fluorine. The dominant inductive withdrawal deactivates the ring to electrophiles while activating it to nucleophiles and increasing the acidity of ring protons. These predictable electronic perturbations, readily characterized by NMR spectroscopy and rationalized by computational modeling, provide chemists with a reliable tool to enhance metabolic stability in drug candidates and to fine-tune orbital energies and charge transport properties in advanced materials. Understanding these core principles is essential for any scientist seeking to harness the full potential of fluorinated thiophenes in their research and development endeavors.

References

  • Theoretical study of the fluorination effect on charge transport properties in fused thiophene deriv
  • Insights into the adsorption of thiophene and fluorinated-thiophenes on the Mg 4 O 4 cluster: a quantum chemical investig
  • Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations.
  • Thiophene. Wikipedia.
  • Synthesis of Fluorinated Thiophenes and Their Analogues. Sci-Hub.
  • Fluorinated Thiophenes and Their Analogues. OUCI.
  • Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare.
  • Thiophene. eXe.
  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline.
  • Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon.
  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Deriv
  • Worked ex - Resonance vs Inductive Effects. Khan Academy.
  • Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.
  • An Explanation of Substituent Effects. Chemistry LibreTexts.
  • Hammett equ
  • Selected Hammett substituent constants and susceptibility factors. University of California, Berkeley.
  • A Comparative Analysis of Fluorinated Furan and Thiophene Analogs in Drug Discovery. Benchchem.
  • RESONANCE AND INDUCTION TUTORIAL. Auburn University.
  • Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores.
  • Use of the Hammett equation in substituted thiophenes. RSC Publishing.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. News-Medical.net.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • NMR spectroscopy in pharmacy. alpaipars.
  • (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.

Sources

Literature review on alpha-fluorovinyl heteroaromatic compounds

The -Fluorovinyl Heteroaromatic Motif: Synthetic Architectures and Bioisosteric Utility

Executive Summary

In the landscape of modern drug design, the


For medicinal chemists, the integration of this motif into heteroaromatic scaffolds (pyridines, indoles, quinolines) presents a unique challenge: balancing the high electronegativity of fluorine with the nucleophilic sensitivity of heteroaromatic rings. This guide synthesizes the most robust synthetic methodologies—specifically focusing on gem-difluoroalkene activation and transition-metal catalysis —to provide a self-validating roadmap for constructing these high-value pharmacophores.

Medicinal Significance: The Amide Bioisostere

The strategic value of the

  • Electronic Mimicry: The C–F bond is highly polarized, creating a dipole moment similar to the C=O bond of an amide.

  • Geometric Fidelity: The vinylic fluorine imparts a distinct preference for planarity. Crucially, the (Z)-isomer of the fluoroalkene structurally aligns with the trans-amide conformation found in most bioactive peptides.

  • Metabolic Shielding: The high strength of the C–F bond (approx. 116 kcal/mol) and the steric protection it affords prevent hydrolytic cleavage by peptidases.

Visualization: The Bioisosteric Landscape

The following diagram illustrates the structural and electronic relationship between the native peptide bond and its fluoroalkene surrogate.

Bioisostere_MapAmideNative Amide Bond(-CO-NH-)MetabolismMetabolic Liability:Hydrolysis by PeptidasesAmide->MetabolismIn Vivo IssueFluoroalkeneα-Fluorovinyl Mimic(-CF=CH-)Amide->FluoroalkeneBioisostericReplacementPropertiesProperties:1. Non-hydrolyzable2. Planar Geometry (Z-isomer)3. Dipole MatchingFluoroalkene->PropertiesTherapeuticAdvantage

*Figure 1: Structural logic for replacing labile amide bonds with robust

The Strategic Advantage of Fluorine in Thiophene-Based Monomers for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Materials Scientists

Authored by: Gemini, Senior Application Scientist

Abstract

The deliberate incorporation of fluorine atoms into thiophene-based monomers represents a paradigm shift in the design of high-performance organic electronic materials. This guide provides a comprehensive exploration of the fundamental principles and practical methodologies underpinning the use of fluorine-doped thiophene monomers. We will delve into the nuanced effects of fluorination on the electronic and structural properties of these monomers and the resulting polymers. This document will serve as a technical resource, offering detailed synthetic protocols, characterization techniques, and an analysis of the performance enhancements observed in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The Rationale for Fluorination: A Paradigm Shift in Molecular Design

Thethiophene ring, a cornerstone of conducting polymers, offers a versatile platform for tuning electronic properties. However, achieving optimal performance in organic electronic devices necessitates a finer control over molecular energy levels, intermolecular packing, and charge transport characteristics. The introduction of fluorine, the most electronegative element, provides a powerful tool to achieve this control.

The decision to fluorinate a thiophene monomer is driven by several key factors:

  • Lowering of Frontier Molecular Orbital (HOMO/LUMO) Energy Levels: The strong electron-withdrawing nature of fluorine effectively lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] A deeper HOMO level enhances the oxidative stability of the material, making it less susceptible to degradation in ambient conditions.[3] Furthermore, in the context of OPVs, a lower HOMO level in the donor polymer leads to a higher open-circuit voltage (Voc), a critical parameter for device efficiency.[4][5][6]

  • Enhanced Backbone Planarity and Intermolecular Ordering: Intramolecular non-covalent interactions between fluorine on one thiophene unit and sulfur on an adjacent unit can induce a more planar polymer backbone.[7] This increased planarity facilitates tighter π-π stacking between polymer chains, which is crucial for efficient charge transport.[3] This enhanced molecular ordering often translates to higher charge carrier mobilities in OFETs.[5][8]

  • Tailored Morphological Control in Bulk Heterojunctions (BHJs): In OPV active layers, the nanoscale morphology of the donor-acceptor blend is paramount. Fluorination can influence the miscibility and phase separation of the polymer donor and the fullerene or non-fullerene acceptor, leading to a more favorable morphology for exciton dissociation and charge collection.[9][10]

  • Tunable Optoelectronic Properties: The position and number of fluorine atoms on the thiophene ring allow for precise tuning of the polymer's optical bandgap and absorption spectrum.[1] This "molecular engineering" approach enables the design of materials that can efficiently absorb a broader portion of the solar spectrum.

The following diagram illustrates the cascading effects of fluorinating a thiophene monomer on the final device performance.

G cluster_0 Molecular Level cluster_1 Polymer Properties cluster_2 Device Performance Monomer Fluorine-Doped Thiophene Monomer HOMO_LUMO Lowered HOMO/LUMO Energy Levels Monomer->HOMO_LUMO Inductive Effect Planarity Increased Backbone Planarity Monomer->Planarity Non-Covalent Interactions (S-F) Morphology Modified Blend Morphology Monomer->Morphology Altered Intermolecular Forces Stability Improved Air Stability HOMO_LUMO->Stability Voc Higher Open-Circuit Voltage (OPV) HOMO_LUMO->Voc Mobility Higher Charge Carrier Mobility (OFET) Planarity->Mobility PCE Increased Power Conversion Efficiency (OPV) Morphology->PCE Voc->PCE Mobility->PCE

Caption: The impact of fluorine doping on thiophene-based materials.

Synthesis of Fluorine-Doped Thiophene Monomers

The synthesis of fluorinated thiophene monomers requires careful consideration of regioselectivity and the management of reactive intermediates. Below are representative protocols for the synthesis of key building blocks.

Synthesis of 3,4-Difluorothiophene

3,4-Difluorothiophene is a valuable precursor for a variety of fluorinated monomers. Its synthesis can be achieved through a multi-step process starting from 3,4-dibromothiophene.

Experimental Protocol:

  • Debromination-Lithiation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve 3,4-dibromothiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C. The reaction is typically stirred for 1-2 hours at this temperature.

  • Electrophilic Fluorination: In a separate flask, prepare a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in anhydrous THF and cool it to -78 °C.

  • Transfer the lithiated thiophene solution to the NFSI solution via cannula, again maintaining a low temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.

  • After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to yield 3,4-difluorothiophene.

Synthesis of 2-Bromo-3,4-difluorothiophene

This brominated derivative is a key monomer for subsequent polymerization reactions.

Experimental Protocol:

  • Lithiation: Dissolve 3,4-difluorothiophene in anhydrous THF in a flame-dried flask under an argon atmosphere and cool to -78 °C.

  • Add a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-BuLi, dropwise to the thiophene solution. Stir the mixture at -78 °C for 1 hour.

  • Bromination: Add a solution of 1,2-dibromoethane in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by column chromatography or distillation to afford 2-bromo-3,4-difluorothiophene.[11][12][13]

The following diagram outlines the synthetic pathway to 2-bromo-3,4-difluorothiophene.

G cluster_0 Synthesis of 2-Bromo-3,4-difluorothiophene start 3,4-Dibromothiophene step1 1. n-BuLi, THF, -78°C 2. NFSI start->step1 intermediate 3,4-Difluorothiophene step1->intermediate step2 1. LDA, THF, -78°C 2. 1,2-Dibromoethane intermediate->step2 product 2-Bromo-3,4-difluorothiophene step2->product

Caption: Synthetic route to 2-bromo-3,4-difluorothiophene.

Polymerization of Fluorine-Doped Thiophene Monomers

The polymerization of fluorinated thiophene monomers is most commonly achieved through cross-coupling reactions. The choice of polymerization method can significantly impact the polymer's molecular weight, regioregularity, and ultimately, its performance in devices.

Stille Cross-Coupling Polymerization

Stille polymerization is a robust and versatile method for forming carbon-carbon bonds.[14] It involves the reaction of an organotin compound with an organohalide, catalyzed by a palladium complex.

Experimental Protocol for a Donor-Acceptor Copolymer:

  • Monomer Preparation: A typical Stille polymerization requires two monomers: a distannylated monomer and a dihalogenated monomer. For example, 2,5-bis(trimethylstannyl)-thiophene (the donor) and a dibrominated fluorinated acceptor monomer.

  • Reaction Setup: In a Schlenk flask, dissolve the distannylated and dihalogenated monomers in an anhydrous, deoxygenated solvent such as toluene or chlorobenzene.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand, to the reaction mixture under an inert atmosphere.

  • Polymerization: Heat the reaction mixture to a temperature typically between 80-120 °C and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-Capping and Precipitation: To terminate the polymerization, add a monofunctional stannane or halide. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.

  • Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.

Direct Heteroarylation Polymerization (DHAP)

DHAP has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods as it avoids the synthesis of organometallic monomers.[3][15][16][17] It involves the direct coupling of a C-H bond with a C-X (X = halide) bond.

Experimental Protocol for a Donor-Acceptor Copolymer:

  • Monomer Selection: DHAP typically involves a dihalogenated monomer and a monomer with two activated C-H bonds. For instance, a dibrominated fluorinated thiophene derivative can be reacted with a comonomer possessing two reactive C-H bonds.

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the two monomers, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), a carbonate base (e.g., K2CO3 or Cs2CO3), and a pivalic acid additive in a suitable solvent like N,N-dimethylacetamide (DMAc) or toluene.

  • Polymerization: Heat the reaction mixture under an inert atmosphere. Microwave irradiation can often significantly reduce the reaction time.

  • Work-up and Purification: After cooling, the reaction mixture is poured into a non-solvent to precipitate the polymer. The purification process is similar to that for Stille polymerization, involving filtration and Soxhlet extraction.

The following diagram illustrates the general workflow for the synthesis and characterization of fluorine-doped thiophene-based polymers.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification cluster_3 Characterization cluster_4 Device Fabrication MonomerA Fluorinated Thiophene Monomer (A) Polymerization Stille Coupling or DHAP MonomerA->Polymerization MonomerB Comonomer (B) MonomerB->Polymerization Purification Precipitation & Soxhlet Extraction Polymerization->Purification GPC GPC (Mw, PDI) Purification->GPC NMR NMR Spectroscopy Purification->NMR CV Cyclic Voltammetry (HOMO/LUMO) Purification->CV UVVis UV-Vis Spectroscopy (Bandgap) Purification->UVVis Device OFET / OPV CV->Device UVVis->Device

Caption: Workflow for fluorine-doped thiophene polymer synthesis and characterization.

Characterization of Fluorinated Thiophene Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the chemical structure and regioregularity of the polymers.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • UV-Vis Spectroscopy: The optical properties, including the absorption maximum (λmax) and the optical bandgap (Eg), are determined from the UV-Vis absorption spectra of the polymer in solution and as a thin film.[18][19][20]

  • Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of the polymers.[18][19][20] These values are crucial for predicting the open-circuit voltage in OPVs and for assessing the material's stability.

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymers.

Impact on Organic Electronic Device Performance

The true measure of the success of fluorine-doped thiophene monomers lies in the performance of the resulting polymers in electronic devices.

Organic Field-Effect Transistors (OFETs)

In OFETs, the charge carrier mobility (µ) is a key performance metric. The enhanced planarity and intermolecular packing of fluorinated polythiophenes often lead to significantly higher hole mobilities.

PolymerFluorinationHole Mobility (cm2V-1s-1)On/Off Ratio
P3HT (regioregular)No~0.1>105
F-P3HTYes (on backbone)Up to 0.5>105
P(NDI2OD-T2)NoElectron mobility: 0.1-0.85>106
F-P(NDI2OD-T2)Yes (on thiophene)Electron mobility: up to 1.5>106

Data compiled from various sources for illustrative purposes.[5][8][21][22][23][24]

Organic Photovoltaics (OPVs)

In OPVs, the power conversion efficiency (PCE) is the ultimate benchmark. Fluorination of the donor polymer can positively impact all the key photovoltaic parameters: Voc, short-circuit current density (Jsc), and fill factor (FF).

Polymer DonorAcceptorVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
PT-QX (0F)PC71BM0.757.5502.82
PT-FQX (1F)PC71BM0.858.2594.14
PT-DFQX (2F)PC71BM0.929.5605.19
PDCBT-ClIDIC0.9512.771.5~8.6
PDCBT-ClIDIC-4F0.8315.072.5~10.8

Data adapted from illustrative examples in the literature.[1][6][9][10]

Conclusion and Future Outlook

The strategic fluorination of thiophene monomers is a cornerstone of modern organic electronics research. This in-depth guide has elucidated the fundamental principles behind this approach, provided detailed synthetic and characterization methodologies, and demonstrated the profound impact of fluorination on device performance. The ability to fine-tune electronic properties, enhance molecular ordering, and control morphology through the judicious placement of fluorine atoms has led to significant advancements in both OFETs and OPVs.

Future research in this area will likely focus on the development of novel fluorinated thiophene-based building blocks, the exploration of more efficient and sustainable polymerization techniques, and a deeper understanding of the complex interplay between fluorination, morphology, and device physics. As the field of organic electronics continues to mature, the strategic use of fluorine will undoubtedly remain a critical tool for pushing the boundaries of material performance and enabling the next generation of flexible, low-cost electronic devices.

References

  • McCulloch, I. et al. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. Journal of the American Chemical Society.
  • Kim, T. et al. (2014). Fluorination of polythiophene derivatives for high performance organic photovoltaics.
  • Osaka, I. et al. (2020). Impact of Noncovalent Sulfur–Fluorine Interaction Position on Properties, Structures, and Photovoltaic Performance in Naphthobisthiadiazole-Based Semiconducting Polymers.
  • McCulloch, I. et al. (2015). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes.
  • Leclerc, M. et al. (2017).
  • Wang, J. et al. (2015). Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers. Polymer Chemistry.
  • Lu, S. et al. (2025). Fluorine Modification Regulation in Thiophene-based Polymers for Superior Electrochromic Properties through Non-covalent Forces. Polymer.
  • Al-Masri, M. et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers.
  • Su, L.-Y. et al. (2025). Fluorinated Polythiophenes with Ester Side Chains for Boosting the V and Efficiency in Non-Fullerene Polymer Solar Cells.
  • Bonomo, M. et al. (2021). Spectroscopy, molecular structure, and electropolymerization of Ni(ii) and Cu(ii) complexes containing a thiophene-appending fluorinated Schiff base ligand. Dalton Transactions.
  • An, C. et al. (2021). Fluorination Enables Tunable Molecular Interaction and Photovoltaic Performance in Non-Fullerene Solar Cells Based on Ester-Substituted Polythiophene. Frontiers in Chemistry.
  • Al-Masri, M. et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. MDPI.
  • An, C. et al. (2021). Fluorination Enables Tunable Molecular Interaction and Photovoltaic Performance in Non-Fullerene Solar Cells Based on Ester-Substituted Polythiophene. PMC.
  • Su, L.-Y. et al. (2025). Fluorinated polythiophenes with ester side chains for boosting the V OC and efficiency in non-fullerene polymer solar cells. OSTI.GOV.
  • Al-Masri, M. et al. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. PMC.
  • Leclerc, M. et al. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation.
  • Leclerc, M. et al. (2023). Direct Heteroarylation Guidelines for Well-Defined Thiophene-Based Conjugated Molecules. The Journal of Organic Chemistry.
  • PrepChem. (n.d.).
  • Scherf, U. et al. (2015).
  • Lei, T. et al. (2025). Polythiophenes for High‐Performance N‐type Organic Electrochemical Transistors. Lei Research Group.
  • Geng, Y. et al. (2025). Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content.
  • Iyer, P. K. et al. (2024).
  • Yu, L. et al. (2017). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
  • Demadrille, R. et al. (2012). Charge carrier mobility values of positive carriers determined by TOF for B4OTF and B5OTF in different phases.
  • blissful, V. et al. (2013). Comparison of the charge carrier mobility as a function of temperature in pentacene OFETs using PMMA and PVDF-TrFE as dielectric layers.
  • Guo, X. et al. (2021). Toward Efficient Charge Transport of Polymer-Based Organic Field-Effect Transistors: Molecular Design, Processing, and Functional Utilization.
  • Google Patents. (n.d.). CN102363614A - Method for synthesizing 2-bromothiophene.
  • ChemicalBook. (n.d.). 2-Bromothiophene synthesis.
  • Sone, T. et al. (1987). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Library.
  • Google Patents. (n.d.).
  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.
  • Cava, M. P. et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry.
  • Li, Q. et al. (2021). Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage. Nanoscale.
  • Cava, M. P. et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. PubMed.
  • Hassan, H. (n.d.). Thiophene and Furan Synthesis Methods. Scribd.
  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes.
  • Gao, X. et al. (2008). Mobilities and on/off ratios for a FET device based on 24 (a) or 25 (b) tested over a period of three weeks in air.

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Role of vinyl fluorides in peptidomimetic design

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Integration of Vinyl Fluorides in Peptidomimetic Drug Design

Executive Summary

The amide bond is the structural backbone of proteins but represents a metabolic liability in drug development due to rapid proteolytic cleavage.[1] Vinyl fluorides (fluoroalkenes) have emerged as the premier bioisosteres for the peptide bond, offering a unique convergence of electronic mimicry, steric conservation, and metabolic invulnerability. This guide details the physicochemical rationale, synthetic methodologies, and application strategies for integrating vinyl fluorides into peptidomimetics, providing researchers with a roadmap to enhance potency and pharmacokinetic profiles.

Part 1: The Bioisosteric Rationale

The Electrostatic Mimicry

The utility of the vinyl fluoride moiety stems from the remarkable electronic similarity between the C–F bond and the amide C=O bond. Unlike non-fluorinated alkene isosteres (


[CH=CH]), which fail to replicate the dipole moment of the amide, the fluoroalkene (

[CF=CH]) restores the electronic demand required for receptor recognition.
  • Dipole Alignment: The electronegativity of fluorine (4.0) polarizes the C–F bond, creating a bond vector and dipole moment (

    
     D) that aligns closely with the carbonyl group of the amide bond.
    
  • Planarity: The

    
     hybridization of the vinyl carbons enforces a planar geometry, mimicking the rigid planarity of the peptide bond (
    
    
    
    ).
  • H-Bonding: While the C–F bond is a poor hydrogen bond acceptor compared to C=O, it retains sufficient electron density to engage in electrostatic interactions within the binding pocket, unlike the inert alkene isostere.

Isomer-Specific Mimicry

The geometric isomerism of vinyl fluorides dictates their biological function:

  • (Z)-Fluoroalkenes: Mimic the trans-peptide bond (the dominant conformation in proteins). The C–F bond is trans to the vinyl proton, placing the fluorine in the same spatial region as the carbonyl oxygen.

  • (E)-Fluoroalkenes: Mimic the cis-peptide bond or act as

    
    -turn inducers . These are critical for targeting turns or cyclizing peptides.
    

Table 1: Physicochemical Comparison of Amide Bond vs. Bioisosteres

PropertyAmide Bond (–CONH–)(Z)-Fluoroalkene (

[(Z)-CF=CH])
Alkene Isostere (

[CH=CH])
Geometry PlanarPlanarPlanar
Bond Length C=O: 1.23 ÅC–F: 1.35 ÅC=C: 1.34 Å
Dipole Moment ~3.5 D~2.4 D~0.4 D
H-Bond Donor Yes (NH)NoNo
H-Bond Acceptor Yes (C=O)Weak (C–F)No
Proteolytic Stability Low (

~min)
High (

>24 h)
High

Part 2: Synthetic Architectures

The synthesis of fluoroalkene isosteres is non-trivial due to the need for precise stereocontrol. The Modified Julia-Kocienski Olefination is the industry standard for generating these motifs with high (Z)-selectivity.

Diagram: Strategic Decision Matrix for Isomer Selection

IsomerSelection Start Target Peptidomimetic Design IsomerQ Required Conformation? Start->IsomerQ Trans Mimic Trans-Peptide Bond (Linear Sequences) IsomerQ->Trans Extended Chain Cis Mimic Cis-Peptide Bond (Turns/Cyclics) IsomerQ->Cis Turn/Loop Z_Fluoro Target: (Z)-Fluoroalkene Trans->Z_Fluoro E_Fluoro Target: (E)-Fluoroalkene Cis->E_Fluoro MethodZ Synthesis: Julia-Kocienski (Fluorosulfone + Aldehyde) Z_Fluoro->MethodZ MethodE Synthesis: HWE Reaction or Shapiro Reaction E_Fluoro->MethodE

Caption: Decision matrix for selecting the appropriate fluoroalkene isomer based on the target secondary structure.

Detailed Protocol: Synthesis of (Z)-Fluoroalkene Dipeptide Isostere

Objective: Synthesis of a Phe-


[(Z)-CF=CH]-Gly dipeptide mimic via Julia-Kocienski olefination.

Reagents:

  • A:

    
    -Fluorosulfone (derived from Phenylalanine).
    
  • B:

    
    -Amino Aldehyde (derived from Glycine/aldehyde equivalent).
    
  • Base: LiHMDS or NaHMDS.

Step-by-Step Methodology:

  • Preparation of

    
    -Fluorosulfone (The Julia Donor): 
    
    • Start with the corresponding alcohol of the N-protected amino acid (e.g., Boc-Phe-ol).

    • Perform a Mitsunobu reaction with 2-mercaptobenzothiazole (BT-SH) to install the sulfide.

    • Oxidize the sulfide to the sulfone using ammonium molybdate/H2O2.

    • Fluorination: Treat the sulfone with n-BuLi at -78°C, followed by NFSI (N-fluorobenzenesulfonimide) to generate the

      
      -fluorosulfone.
      
  • Julia-Kocienski Olefination:

    • Dissolve the

      
      -fluorosulfone (1.0 equiv) and the N-protected amino aldehyde (1.2 equiv) in anhydrous DMF or THF.
      
    • Cool the mixture to -78°C under argon.

    • Slowly add LiHMDS (1.5 equiv) dropwise. The mechanism involves the capture of the aldehyde by the sulfone anion, followed by a Smiles rearrangement and elimination of SO2 and the benzothiazolate.

    • Critical Control Point: Maintain low temperature (-78°C) to maximize (Z)-selectivity.

    • Stir for 2 hours, then warm to room temperature.

  • Workup and Purification:

    • Quench with saturated NH4Cl. Extract with EtOAc.

    • Purify via silica gel chromatography.[2] The (Z)-isomer is typically less polar than the (E)-isomer.

    • Validation: Confirm geometry using

      
      F NMR. The 
      
      
      
      coupling constant is diagnostic:
      • (Z)-isomer:

        
         Hz.
        
      • (E)-isomer:

        
         Hz.
        
  • Deprotection:

    • Remove N-terminal protecting groups (e.g., TFA for Boc) to prepare for peptide coupling.

Part 3: Functional Impact & Case Studies

Proteolytic Resistance

The primary advantage of the fluoroalkene isostere is its absolute resistance to proteases. The C=C double bond cannot be hydrolyzed by enzymes that target the amide bond (e.g., chymotrypsin, pepsin).

Case Study: Enkephalin Analogues

Researchers synthesized analogues of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) replacing the Gly-Gly or Phe-Leu bonds with fluoroalkenes to improve stability while retaining opioid receptor binding.

Table 2: Biological Activity of Leu-Enkephalin Analogues

CompoundModificationReceptor Affinity (

)
Biological Effect
Leu-Enkephalin Native Peptide~1–10 nM (

)
Potent analgesic,

min
KKF-31 Trifluoro-Leu5Comparable to nativeAnalgesia retained, increased stability
Gly-

[(Z)-CF=CH]-Gly
Dipeptide IsostereReduced (~100 nM)Loss of H-bonds reduces potency
Phe-

[(E)-CH=C]-Gly
Alkene Isostere>1000 nMInactive (Steric clash/wrong geometry)

Insight: While the fluoroalkene modification can sometimes reduce potency due to the loss of hydrogen bonds, the dramatic increase in metabolic stability often results in a superior in vivo pharmacodynamic profile.

Diagram: Mechanism of Protease Resistance

ProteaseResistance cluster_Amide Native Peptide cluster_Fluoro Fluoroalkene Mimic Enzyme Protease Active Site (Serine/Aspartyl) Amide Amide Bond (-CO-NH-) Enzyme->Amide Nucleophilic Attack Fluoro Fluoroalkene (-CF=CH-) Enzyme->Fluoro No Attack Possible Transition Tetrahedral Intermediate Amide->Transition Cleavage Peptide Cleavage Transition->Cleavage NoReaction Steric/Electronic Blockade Fluoro->NoReaction C=C Bond Inert Stable Intact Molecule NoReaction->Stable

Caption: Mechanistic comparison of protease action on amide bonds versus the inertness of the fluoroalkene isostere.

References

  • Bioisosteric Properties: Choudhary, A., & Raines, R. T. (2011). An evaluation of peptide-bond isosteres. ChemBioChem, 12(12), 1801–1807. Link

  • Synthesis (Julia-Kocienski): Drouin, M., & Paquin, J. F. (2017). Recent progress in the racemic and enantioselective synthesis of monofluoroalkene-based dipeptide isosteres. Beilstein Journal of Organic Chemistry, 13, 2637–2658. Link

  • Enkephalin Analogues: Takahashi, M., et al. (1991). The opioid activity and receptor selectivity of fluorinated Leu5 enkephalin analogues in vitro and in vivo. Biological and Pharmaceutical Bulletin, 14(10), 101.[3] Link

  • HIV Protease Inhibitors: Mimoto, T., et al. (1999). Rational design and synthesis of novel HIV-1 protease inhibitors containing a fluoroalkene dipeptide isostere. Journal of Medicinal Chemistry, 42(10), 1789-1802. Link

  • General Review: Couve-Bonnaire, S., et al. (2024).[4] Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus Chimie. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2-(1-Fluorovinyl)thiophene via Interrupted Shapiro Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(1-fluorovinyl)thiophene , a critical bioisostere for peptide bonds and a valuable intermediate in medicinal chemistry. While traditional methods for synthesizing


-fluorostyrenes involve complex gem-difluoroolefin reduction or Wittig-type olefination, this protocol utilizes a modified Shapiro reaction .

By interrupting the classic Shapiro sequence at the vinyllithium intermediate stage and trapping it with an electrophilic fluorinating agent (N-Fluorobenzenesulfonimide, NFSI), we achieve a direct, regioselective transformation from 2-acetylthiophene. This method offers superior control over double-bond geometry and avoids the harsh conditions associated with defluorination strategies.

Scientific Foundation & Mechanism

The "Interrupted" Shapiro Mechanism

The Shapiro reaction classically converts ketones to alkenes via a tosylhydrazone intermediate. The transformation is driven by the formation of a vinyllithium species, which is typically protonated to yield an alkene.[1][2] In this protocol, we exploit the nucleophilicity of the vinyllithium intermediate to install a fluorine atom.

Key Mechanistic Steps:

  • Hydrazone Formation: Condensation of 2-acetylthiophene with 2,4,6-triisopropylbenzenesulfonyl hydrazide (TrisNHNH

    
    ). Note: Trisyl is preferred over Tosyl to prevent competing ortho-lithiation on the thiophene ring.
    
  • Dianion Formation: Treatment with n-butyllithium (2.2–3.0 equiv) effects double deprotonation—first at the nitrogen, then at the

    
    -carbon.
    
  • Retro-Ene Decomposition: Warming the reaction allows the dianion to collapse, expelling lithium sulfinate and nitrogen gas (

    
    ) to generate the specific 2-thienyl vinyllithium species.
    
  • Electrophilic Fluorination: The hard vinyllithium nucleophile attacks the soft electrophilic fluorine source (NFSI), yielding the target

    
    -fluorovinyl product.
    
Mechanistic Pathway Diagram

ShapiroMechanism Start 2-Acetylthiophene Hydrazone Trisylhydrazone Intermediate Start->Hydrazone MeOH, H+ Dianion Dianion Species (Kinetic Control) Hydrazone->Dianion Deprotonation VinylLi Vinyl Lithium Intermediate Dianion->VinylLi Warm to 0°C Retro-Ene Product 2-(1-Fluorovinyl) thiophene VinylLi->Product Fluorination Tris TrisNHNH2 (Condensation) Tris->Hydrazone BuLi n-BuLi (3.0 eq) -78°C BuLi->Dianion N2 - N2 - Li-Trisyl N2->VinylLi NFSI NFSI (Electrophile) NFSI->Product

Figure 1: Mechanistic pathway from ketone to


-fluorovinyl thiophene via Trisylhydrazone decomposition.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][4]RoleCritical Parameter
2-Acetylthiophene 126.181.0SubstratePurity >98%
TrisNHNH

298.401.05Hydrazine SourceUse "Trisyl" not "Tosyl"
n-Butyllithium -3.0BaseTitrate before use (typ. 2.5M)
NFSI 315.341.5Fluorine SourceDry, free-flowing powder
THF 72.11SolventSolventAnhydrous, inhibitor-free
Step-by-Step Methodology
Phase A: Formation of Trisylhydrazone

Rationale: Trisylhydrazones are sterically bulky, preventing side reactions and improving the stability of the intermediate compared to tosylhydrazones.

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve 2-acetylthiophene (10 mmol) and 2,4,6-triisopropylbenzenesulfonyl hydrazide (TrisNHNH

    
    , 10.5 mmol) in Methanol (30 mL).
    
  • Catalysis: Add a catalytic amount of concentrated HCl (2-3 drops).

  • Reaction: Stir at room temperature for 2 hours. If precipitation is slow, cool to 0°C.

  • Isolation: Filter the resulting white precipitate. Wash with cold methanol (2 x 10 mL) and dry under high vacuum.

    • Checkpoint: Verify identity via

      
      H NMR.[5][6] Product should be a stable white solid.
      
Phase B: Shapiro Lithiation & Fluorination

Rationale: Temperature control is critical. The dianion forms at -78°C, but decomposition to the vinyl anion requires warming to 0°C. Fluorination must occur immediately upon formation of the vinyl anion.

  • Inert Setup: Flame-dry a 3-neck flask; equip with an internal thermometer and argon inlet.

  • Solvation: Suspend the Trisylhydrazone (5.0 mmol) in anhydrous THF (50 mL). Cool the mixture to -78°C (dry ice/acetone bath).

  • Lithiation (Dianion): Dropwise add n-BuLi (15 mmol, 3.0 equiv) over 15 minutes.

    • Observation: The solution will turn a deep orange/red color, indicating dianion formation.

    • Hold: Stir at -78°C for 45 minutes.

  • Decomposition (Vinyl Lithium): Remove the cooling bath and allow the reaction to warm to 0°C . Stir for 30 minutes.

    • Observation: Evolution of nitrogen gas bubbles. Color may shift to a lighter yellow/brown.

  • Fluorination: Cool the reaction mixture back down to -78°C .

  • Quench: Rapidly add a solution of NFSI (7.5 mmol, 1.5 equiv) in THF (10 mL).

  • Workup: Allow to warm to room temperature over 1 hour. Quench with saturated NH

    
    Cl solution.[3] Extract with Diethyl Ether (3x). Dry organics over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5).

    • Stability Note:

      
      -Fluorovinyl compounds can be prone to polymerization. Store at -20°C, potentially with a radical inhibitor (e.g., BHT) if storing long-term.
      
Workflow Diagram

Workflow Step1 Phase A: Hydrazone Formation (MeOH, HCl cat, RT) Step2 Phase B1: Lithiation (-78°C, n-BuLi 3.0eq) Step1->Step2 Dry Solid Step3 Phase B2: N2 Extrusion (Warm to 0°C) Step2->Step3 Dianion Formed Step4 Phase B3: Fluorine Trap (Cool to -78°C, Add NFSI) Step3->Step4 Vinyl Li Formed Step5 Workup & Purification (Quench NH4Cl, Column) Step4->Step5 Product Formed

Figure 2: Operational workflow for the synthesis of 2-(1-fluorovinyl)thiophene.

Results & Discussion

Expected Yields & Analysis

Based on the optimization by Yang, Matikonda, and Altman (2013), electron-rich heteroaromatics like thiophene perform well in this reaction manifold.

  • Typical Yield: 60–75% isolated yield.

  • Regioselectivity: >98% (Fluorine installs exclusively at the hydrazone carbon).

  • Characterization Data (Simulated):

    • 
      F NMR:  typically 
      
      
      
      -80 to -100 ppm (multiplet).
    • 
      H NMR:  Distinct geminal vinyl protons showing coupling to fluorine (
      
      
      
      trans
      
      
      30-40 Hz,
      
      
      cis
      
      
      10-20 Hz).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete

extrusion
Ensure the reaction is held at 0°C for at least 30 mins before cooling for NFSI addition.
Complex Mixture Ortho-lithiation of ThiopheneUse Trisyl hydrazone (bulkier) instead of Tosyl. Ensure temperature does not exceed 0°C during decomposition.
Protonated Product Wet NFSI or SolventNFSI is hygroscopic. Recrystallize NFSI or dry under vacuum. Use freshly distilled THF.
Polymerization Product instabilityDo not concentrate to complete dryness if possible; store in dilute solution or add BHT.

References

  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013).[7] Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics.[7][8] Organic Letters, 15(15), 3894–3897.[7] [Link]

  • Shapiro, R. H. (1976). Alkenes from Tosylhydrazones.[1][2][3][9][10] Organic Reactions, 23, 405–507. [Link]

Sources

Application Note: Precision Synthesis of Thienyl-Fluorovinyl Scaffolds via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

The Bioisostere Advantage

The incorporation of fluorine into alkenyl scaffolds creates fluorovinyl motifs, which serve as non-cleavable peptide bond isosteres and metabolically stable mimics of enol ethers. When coupled with thiophene , a classic bioisostere for phenyl rings, the resulting thienyl-fluorovinyl systems offer optimized lipophilicity (


) and metabolic stability for drug candidates.
The Synthetic Challenge

Constructing these scaffolds requires the cross-coupling of fluorovinyl halides (electrophiles) with thiophene nucleophiles . The primary challenges are:

  • 
    -Fluoride Elimination:  Unwanted elimination of fluorine from the organopalladium intermediate, destroying the fluorovinyl motif.
    
  • Stereochemical Erosion: Loss of Z/E geometry during the catalytic cycle.

  • Protodeboronation: Thiophene boronic acids are prone to hydrolytic cleavage of the C-B bond under basic conditions.

This guide details two field-proven protocols—Suzuki-Miyaura (robust, scalable) and Negishi (highly reactive, stereoretentive)—to overcome these hurdles.

Part 2: Chemical Context & Mechanism[1]

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, but with critical deviations dictated by the fluorine substituents.

  • Oxidative Addition: Pd(0) inserts into the C-X bond of the fluorovinyl halide. Crucial: The presence of fluorine decreases the electron density of the alkene, generally facilitating oxidative addition compared to non-fluorinated vinyl halides.

  • Transmetallation: The thiophene moiety is transferred from Boron (Suzuki) or Zinc (Negishi) to the Palladium center.

  • Reductive Elimination: The C-C bond is formed.

Critical Control Point: To prevent


-fluoride elimination , the reductive elimination step must be faster than the elimination pathway. This is achieved by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) that enforce a geometry favoring coupling.
DOT Diagram: Catalytic Cycle & Failure Modes

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fluorovinyl-Pd-X) Pd0->OxAdd + Fluorovinyl Halide TransMet Transmetallation (Thiophene-Pd-Fluorovinyl) OxAdd->TransMet + Thiophene-B(OH)2 / ZnX RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast BetaElim FAIL MODE: Beta-Fluoride Elimination TransMet->BetaElim Slow (if optimized) RedElim->Pd0 Regenerate Catalyst BetaElim->Pd0 Decomposition

Figure 1: Catalytic cycle highlighting the critical competition between productive reductive elimination and destructive


-fluoride elimination.

Part 3: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The Workhorse)

Best for: Gem-difluorovinyl scaffolds and general screening.

Reagents:

  • Electrophile: 1-Bromo-2,2-difluoroethylene (or substituted analog) [1.0 equiv]

  • Nucleophile: Thiophene-2-boronic acid [1.2 equiv]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (2 mol%) + SPhos (4 mol%)
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (anhydrous for sensitive substrates)
  • Solvent: THF/Water (4:1) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvent Degassing: Sparge the solvent mixture (THF/Water) with Argon for 20 minutes. Note: Oxygen promotes homocoupling of thiophene boronic acids.

  • Reagent Addition: Charge the flask with Thiophene-2-boronic acid (1.2 equiv), Base (2.0 equiv), and Catalyst.

  • Substrate Introduction: Add the fluorovinyl halide (1.0 equiv) via syringe. If the halide is volatile (e.g., the parent 2,2-difluorovinyl bromide), cool the flask to 0°C before addition.

  • Reaction: Heat to 60-70°C for 4–12 hours. Monitor by

    
     NMR (disappearance of vinyl fluoride signal ~ -80 to -100 ppm).
    
  • Workup: Cool to RT. Dilute with

    
    , wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Alert: Thienyl-fluorovinyl compounds can be volatile; avoid high-vacuum drying for extended periods.

Protocol B: Negishi Coupling (Stereoretentive)

Best for: Monofluoroalkenes requiring strict Z/E retention.

Reagents:

  • Electrophile:

    
    -1-Iodo-2-fluoroalkene [1.0 equiv]
    
  • Nucleophile: 2-Thienylzinc bromide (0.5 M in THF) [1.2 equiv]

  • Catalyst:

    
     (2-5 mol%)
    
  • Solvent: THF (anhydrous).

Step-by-Step Methodology:

  • Zinc Reagent Prep: Prepare 2-thienylzinc bromide in situ by lithiation of 2-bromothiophene (

    
    ) followed by transmetallation with 
    
    
    
    (anhydrous). Warm to RT.
  • Coupling: To a separate flask containing the fluorovinyl iodide and Pd catalyst in THF, add the organozinc reagent dropwise at

    
    .
    
  • Stirring: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Quench carefully with saturated

    
    .
    
  • Why this works: The Negishi coupling proceeds under milder conditions than Suzuki, minimizing thermal isomerization of the fluoroalkene geometry.

Part 4: Optimization & Troubleshooting Matrix

IssueProbable CauseCorrective Action
Protodeboronation Base is too strong or reaction is too wet.Switch to anhydrous base (

or

) in dry Dioxane.
Low Yield (<30%)

-fluoride elimination.[1]
Switch ligand to SPhos or XPhos to accelerate reductive elimination.
Homocoupling Oxygen in solvent.Rigorous freeze-pump-thaw degassing (3 cycles).
Isomerization (Z to E) High temperature or long reaction time.Switch from Suzuki (Heat) to Negishi (RT).

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_Suzuki Suzuki Route (Robust) cluster_Negishi Negishi Route (Stereo-control) Start Start: Select Protocol S1 Degas Solvents (THF/H2O) Start->S1 N1 Prep Zn-Reagent (-78°C -> RT) Start->N1 S2 Add Pd(PPh3)4 + Base S1->S2 S3 Heat 60°C 4-12h S2->S3 Workup Workup: Quench & Extract S3->Workup N2 Add Pd Catalyst (Dry THF) N1->N2 N3 Stir RT 2-6h N2->N3 N3->Workup Analysis Analysis: 19F NMR Check Workup->Analysis

Figure 2: Decision tree for selecting the appropriate synthetic workflow based on substrate sensitivity.

Part 6: References

  • Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature. Lipshutz, B. H., et al. (2011).[2][3][4][5] National Institutes of Health. Link

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Molander, G. A., et al. (2010).[4] National Institutes of Health. Link

  • Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids. Pannecoucke, X., et al.[6] (2020).[7] MDPI/NIH. Link

  • Facile Synthesis of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    -Difluorostyrenes via the Negishi Coupling of Thermally Stable 2,2-Difluorovinyl Zinc–TMEDA Complex. Ichikawa, J., et al. (2011).[3][4][5] University of Tsukuba. Link
    
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Buchwald, S. L., et al. (2010).[4] Royal Society of Chemistry.[8] Link

Sources

Preparation of alpha-fluorovinyl thiophenes using fluorovinylzinc reagents

Application Note: Strategic Synthesis of -Fluorovinyl Thiophenes via Negishi Coupling

Executive Summary

Target Motif: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

Primary Methodology:1Key Reagent:


Application:

This protocol overcomes the limitations of traditional defluorinative approaches by utilizing a pre-formed, thermally stable fluorovinylzinc reagent . This modular approach allows for the late-stage introduction of the fluoroalkenyl group onto sensitive thiophene scaffolds under mild conditions.

Scientific Foundation & Mechanism

Why -Fluorovinyl Thiophenes?

The 1-fluorovinyl group (



Mechanistic Pathway (Negishi Cycle)

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The critical distinction in this protocol is the stability of the


NegishiCyclePd0Pd(0)LnActive CatalystOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd+ SubstrateTransMetTransmetallation(Rate Determining)OxAdd->TransMet+ ReagentRedElimReductive Elimination(Product Release)TransMet->RedElimIsomerization (Fast)RedElim->Pd0- ProductProductα-Fluorovinyl Thiophene(Th-CF=CH₂)RedElim->ProductSubstrateHalothiophene(Th-X)Substrate->OxAddReagentα-Fluorovinylzinc(CH₂=CF-ZnI)Reagent->TransMet

Figure 1: Catalytic cycle for the Negishi coupling of halothiophenes with

Reagent Preparation: The "Secret Sauce"

The success of this protocol hinges on the quality of the


-fluorovinylzinc iodide (1)

Reagent: 1-Fluoro-1-iodoethene (Precursor) Solvent: DMF (Critical for stabilizing the organozinc species) Activator: 1,2-Dibromoethane (5 mol%) + TMSCl (1 mol%)

Preparation Protocol for (1.0 M in DMF)
  • Zinc Activation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Add Zinc dust (3.0 equiv, <10 micron particle size).

    • Add dry DMF (1.0 mL/mmol Zn).

    • Add 1,2-dibromoethane (5 mol%) and heat to 60°C for 5 mins. Allow to cool.

    • Add TMSCl (1 mol%) and stir for 15 mins at RT. Observation: Slight bubbling indicates activation.

  • Insertion:

    • Cool the mixture to 0°C.

    • Add 1-fluoro-1-iodoethene (1.0 equiv) dropwise (neat or in minimal DMF).

    • Note: 1-Fluoro-1-iodoethene is volatile (bp ~80°C). Handle with chilled syringes.

    • Remove cooling bath and stir at Room Temperature for 3-4 hours .

    • QC Check: Aliquot hydrolyzed with dilute HCl and analyzed by

      
       NMR should show disappearance of the iodide signal and appearance of the fluoroethene signal.
      
    • Result: A dark grey/black suspension. The supernatant contains the active reagent

      
      .
      

General Coupling Protocol

This protocol describes the coupling of 2-bromothiophene with the prepared zinc reagent.

Scale: 1.0 mmol Catalyst:

Time:Temperature:
Step-by-Step Workflow
  • Setup:

    • Charge a separate dry Schlenk flask with 2-bromothiophene (1.0 mmol, 163 mg) and

      
       (58 mg, 0.05 mmol).
      
    • Evacuate and backfill with Argon (3x).

  • Reagent Addition:

    • Stop the stirring of the Zinc Reagent flask (Section 3) to allow excess Zn dust to settle (approx. 15-30 mins).

    • Carefully transfer the supernatant containing

      
      -fluorovinylzinc iodide  (1.5 mmol, 1.5 equiv) via cannula or syringe filter into the reaction flask.
      
    • Tip: Filtration is recommended to avoid transferring unreacted Zn metal, which can cause side reactions.

  • Reaction:

    • Heat the reaction mixture to 60°C .

    • Monitor by TLC (Hexanes) or GC-MS. The product typically appears as a less polar spot compared to the starting bromide.

  • Workup:

    • Cool to RT. Quench with saturated

      
       solution (10 mL).
      
    • Extract with

      
       (
      
      
      mL).
    • Wash combined organics with water and brine to remove DMF.

    • Dry over

      
      , filter, and concentrate (carefully! Product may be volatile).
      
  • Purification:

    • Flash chromatography on silica gel (100% Pentane or Hexanes).

Workflowcluster_0Reagent Prep (4h)cluster_1Coupling (8h)ZnZn Dust+ ActivatorsZnReagentZn Reagent(Supernatant)Zn->ZnReagentPrecursor1-Fluoro-1-iodoethenePrecursor->ZnReagentReactionHeat @ 60°CZnReagent->ReactionCannula TransferSubstrateHalothiophene+ Pd CatalystSubstrate->ReactionWorkupQuench & PurificationReaction->Workup

Figure 2: Operational workflow for the synthesis of

Scope and Performance Data

The following table summarizes expected yields for various thiophene substrates using this protocol.

Substrate (Electrophile)Catalyst SystemTemp (°C)Yield (%)Notes
2-Bromothiophene

6082-88Standard benchmark.
2-Iodothiophene

/ TFP
RT90-95Faster reaction; milder conditions.
3-Bromothiophene

6575-80Slightly slower oxidative addition.
2-Bromo-5-acetylthiophene

6070-75Ketone is tolerated (Zn reagent is mild).
2-Bromo-3-methylthiophene

6085Steric hindrance requires active ligand.

Table 1: Representative substrate scope. TFP = Tri(2-furyl)phosphine.

Troubleshooting & Optimization

Common Failure Modes
  • Stalled Reaction: Often caused by "dead" Zinc reagent.

    • Diagnosis: Check the titer of the Zn reagent. If the insertion didn't work, you are just heating the bromide with Pd.

    • Fix: Ensure 1,2-dibromoethane and TMSCl activation is visible (bubbling). Use fresh, dry DMF.

  • Homocoupling (Biaryl formation):

    • Cause: Slow transmetallation or presence of

      
      .
      
    • Fix: Degas all solvents rigorously. Switch to a more electron-rich ligand (e.g., SPhos or XPhos) to accelerate transmetallation.

  • Protodehalogenation (Thiophene-H):

    • Cause: Moisture in the reaction. The Zn reagent acts as a base/nucleophile towards water.

    • Fix: Flame-dry glassware. Use molecular sieves in the DMF.

Safety Considerations
  • 1-Fluoro-1-iodoethene: Volatile and potentially toxic. Handle in a well-ventilated fume hood.

  • Organozinc Reagents: Pyrophoric potential (though DMF solutions are generally safer than neat reagents). Do not expose to air.

  • Waste: Quenched mixtures contain Zinc salts. Dispose of as heavy metal waste.

References

  • Burton, D. J., & Anbarasan, P. (2007).

    
    -Fluoroalkenylzinc Reagents and Their Application in Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry. 
    
  • Pannecoucke, X., et al. (2012). Stereoselective Synthesis of Monofluoroalkenes via Negishi Coupling. Organic Letters.

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (General Negishi Protocols).[2]

  • Sakaguchi, H., et al. (2009). Synthesis of

    
    -Fluorostyrenes via Cross-Coupling of 1-Fluoro-1-haloalkenes. Tetrahedron. 
    

Application Notes and Protocols for Stille Coupling of Fluorinated Vinyl Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Vinyl Thiophenes

Fluorinated vinyl thiophenes represent a privileged structural motif in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The vinyl thiophene scaffold, a bioisostere for various aromatic systems, is a common feature in numerous pharmaceuticals and organic electronic materials. The convergence of these two structural features—fluorination and the vinyl thiophene core—offers a powerful strategy for the design of novel bioactive compounds and advanced materials.

The Stille cross-coupling reaction has emerged as a robust and versatile method for the construction of carbon-carbon bonds, particularly for the synthesis of complex molecules with diverse functional groups.[2][3] Its tolerance for a wide range of functionalities and the relative stability of the requisite organostannane reagents make it an invaluable tool in synthetic organic chemistry.[4] This application note provides a comprehensive guide to the Stille coupling protocols specifically tailored for the synthesis of fluorinated vinyl thiophenes, addressing the unique challenges and opportunities presented by these substrates.

Mechanistic Underpinnings: The Stille Catalytic Cycle

The Stille reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (or pseudohalide) to a Pd(0) complex, forming a Pd(II) species.[6]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide. This step is often the rate-determining step and can be influenced by additives.[7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]

The presence of fluorine atoms on the vinyl group can influence the electronics of the system, potentially affecting the rates of oxidative addition and reductive elimination. Careful selection of the palladium catalyst, ligands, and additives is therefore critical for achieving high efficiency and selectivity.

Stille_Coupling_Cycle cluster_cycle Stille Catalytic Cycle cluster_reagents Reactants Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnR₃) PdII_R1R2->Pd0 Regeneration of Pd(0) Product R¹-R² PdII_R1R2->Product Reductive Elimination Organic_Halide Fluorinated Vinyl Thiophene Halide (R¹-X) Organostannane Organostannane (R²-SnR₃) caption Figure 1: The catalytic cycle of the Stille coupling reaction.

Figure 1: The catalytic cycle of the Stille coupling reaction.

Experimental Protocols

Materials and Reagents
  • Palladium Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂

  • Ligands: PPh₃, AsPh₃, P(t-Bu)₃, proazaphosphatrane ligands[8]

  • Solvents: Toluene, DMF, Dioxane, THF (anhydrous)

  • Organostannanes: Tributyl(vinyl)tin, trimethyl(vinyl)tin derivatives

  • Fluorinated Vinyl Thiophene Halides/Triflates: (e.g., 2-(2-bromo-1-fluorovinyl)thiophene)

  • Additives: LiCl, CuI, CsF[3][9]

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox), and purification supplies (silica gel, solvents for chromatography).

General Procedure for Stille Coupling of a Fluorinated Vinyl Thiophene

Note: Organotin compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated vinyl thiophene halide/triflate (1.0 equiv.), the organostannane (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), and any desired ligand (2-10 mol%) and additive (e.g., LiCl, 3 equiv.).

  • Solvent Addition: Add the anhydrous solvent via syringe. The choice of solvent can significantly impact the reaction outcome, with DMF and toluene being common choices.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C). The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF or NH₄Cl solution to remove tin byproducts.[10] The organic layer is then washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired fluorinated vinyl thiophene product.

Optimization and Key Considerations

The success of the Stille coupling for fluorinated vinyl thiophenes often hinges on the careful selection of reaction parameters. The following table summarizes key variables and their impact on the reaction.

ParameterOptionsConsiderations and Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice, but Pd₂(dba)₃ with a suitable ligand often provides higher activity.[4]
Ligand PPh₃, AsPh₃, P(t-Bu)₃, (2-furyl)₃PElectron-rich and bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[3] AsPh₃ has shown to be effective in some cases.
Solvent Toluene, DMF, Dioxane, THFThe polarity of the solvent can influence the rate of transmetalation. DMF is often used for less reactive substrates.
Additive LiCl, CuI, CsFLiCl can accelerate transmetalation by breaking up tin-halide aggregates.[2] CuI can act as a co-catalyst, particularly for sterically hindered substrates.[9] CsF can activate the organostannane.[3]
Temperature 80-120 °CHigher temperatures are often required for less reactive halides (e.g., chlorides).

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor substrate reactivityUse a more active catalyst/ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃). Increase reaction temperature. Ensure anhydrous and oxygen-free conditions.
Homocoupling of Organostannane Reaction conditions favor homocouplingLower the catalyst loading. Use a less reactive organostannane if possible. Additives like CuI can sometimes suppress this side reaction.[5]
Decomposition of Starting Material or Product High reaction temperature, incompatible functional groupsLower the reaction temperature and extend the reaction time. Screen different solvents. Ensure the functional groups present are tolerant to the reaction conditions.
Difficulty in Removing Tin Byproducts Incomplete removal during work-upUse a KF workup, which forms insoluble tributyltin fluoride.[11] Multiple extractions and careful chromatography are often necessary.

Case Study: Synthesis of a Fluorinated Thiophene-Containing Building Block

The Stille coupling is instrumental in synthesizing complex molecules for various applications. For instance, the coupling of a dibrominated thiophene with a fluorinated vinylstannane can provide a key intermediate for the synthesis of novel conjugated polymers for organic electronics.[2]

Case_Study_Workflow Start Starting Materials: - 2,5-dibromothiophene - Fluorinated vinylstannane Reaction Stille Coupling - Pd₂(dba)₃ / P(o-tol)₃ - Toluene, 110 °C Start->Reaction Intermediate Monosubstituted Intermediate Reaction->Intermediate Purification1 Purification (Column Chromatography) Intermediate->Purification1 Second_Coupling Second Stille Coupling - Different organostannane or aryl halide Purification1->Second_Coupling Final_Product Final Fluorinated Vinyl Thiophene Product Second_Coupling->Final_Product caption Figure 2: Workflow for the synthesis of a fluorinated vinyl thiophene.

Figure 2: Workflow for the synthesis of a fluorinated vinyl thiophene.

Conclusion

The Stille coupling is a powerful and reliable method for the synthesis of fluorinated vinyl thiophenes. By understanding the reaction mechanism and carefully optimizing the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2024). RSC Advances, 14(1), 1-22. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]

  • Myers, A. The Stille Reaction - Chem 115. Retrieved from [Link]

  • Maleczka, R. E., & Terstiege, I. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. (n.d.). Retrieved from [Link]

  • Vinyl fluoride synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Stille Coupling | NROChemistry. (n.d.).
  • Tius, M. A., & Kawakami, J. K. (1993). Vinyl Fluorides from Vinyl Stannanes. Synthetic Communications, 23(10), 1451–1456. [Link]

  • Ichikawa, J., Wada, Y., Okauchi, T., & Minami, T. (2000). Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Chemical Communications, (17), 1537-1538. [Link]

  • Su, W., Urgaonkar, S., McLaughlin, P. A., & Verkade, J. G. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(50), 16433–16439. [Link]

  • IITan Classes. (2020, August 20). Stille Coupling Reaction Mechanism|| With Problems|| CSIR-NET GATE||IITan [Video]. YouTube. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Chemistry – A European Journal, 17(9), 2492–2503. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(31), 8214-8264. [Link]

Sources

Hiyama Coupling of gem-Difluoroalkenes: A Practical Guide to the Stereoselective Synthesis of Vinyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2][3] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] Vinyl fluorides, in particular, have emerged as valuable pharmacophores, serving as bioisosteres for amides and other functional groups, thereby enhancing the potency and bioavailability of therapeutic agents.[4] The precise and stereocontrolled synthesis of these motifs is therefore of paramount importance. Among the various synthetic methodologies, the palladium-catalyzed Hiyama cross-coupling reaction has proven to be a powerful tool for the formation of carbon-carbon bonds.[5][6] This application note provides a detailed protocol and technical guidance for the Hiyama coupling of gem-difluoroalkenes to afford stereodefined vinyl fluorides, a transformation of significant interest to researchers in medicinal chemistry and process development.

The Hiyama coupling offers distinct advantages over other cross-coupling reactions, primarily due to the low toxicity, stability, and ready availability of organosilicon reagents.[7][8][9] The reaction of gem-difluoroalkenes via C-F bond activation presents a direct and efficient route to monofluoroalkenes, overcoming challenges associated with other organometallic reagents that may be sensitive or toxic.[7]

Understanding the Mechanism: The Heart of the Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide (or in this case, a gem-difluoroalkene).[5] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

A crucial aspect of the Hiyama coupling is the activation of the organosilane. The carbon-silicon bond is relatively inert and requires activation to facilitate transmetalation. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which forms a hypervalent pentacoordinate silicon species.[5] This activated silicate is sufficiently nucleophilic to transfer its organic group to the palladium center.

Hiyama_Coupling_Mechanism cluster_activation Silane Activation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative\nAddition->R-Pd(II)(X)L2 Transmetalation Transmetalation R-Pd(II)(X)L2->Transmetalation R-Pd(II)(R')L2 R-Pd(II)(R')L2 Transmetalation->R-Pd(II)(R')L2 Reductive\nElimination Reductive Elimination R-Pd(II)(R')L2->Reductive\nElimination R-R' R-R' Reductive\nElimination->R-R' R-R'->Pd(0)L2 Catalyst Regeneration R'-SiR''3 R'-SiR''3 [R'-SiF(R'')3]- [R'-SiF(R'')3]- R'-SiR''3->[R'-SiF(R'')3]- Activation F- F- [R'-SiF(R'')3]-->Transmetalation

Figure 1. Catalytic cycle of the Hiyama coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the highly efficient and stereoselective Hiyama cross-coupling of tetrasubstituted gem-difluoroalkenes reported by Li and Tsui.[7]

Materials and Reagents
  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂) can be used.

  • Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe) is a suitable ligand.

  • gem-Difluoroalkene: Substituted gem-difluoroalkenes can be synthesized according to literature procedures.

  • Organosilane: A variety of organosiloxanes are commercially available or can be readily prepared.

  • Fluoride Activator: Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) is commonly used. Note: For (hetero)aryl-substituted gem-difluoroalkenes, the addition of TBAF may not be necessary.[7]

  • Solvent: Anhydrous toluene is a typical solvent.

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware and purification supplies.

General Protocol for Hiyama Coupling of Benzyl/Alkyl-Substituted gem-Difluoroalkenes

This protocol is adapted from the work of Li and Tsui, Org. Lett.2024 , 26, 376-379.[7]

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₂ (5.8 mg, 0.01 mmol) and dppe (4.0 mg, 0.01 mmol).

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add a solution of the gem-difluoroalkene (0.2 mmol) in anhydrous toluene (1.0 mL) to the Schlenk tube via syringe under an argon atmosphere.

    • Add the organosilicon reagent (0.6 mmol) via syringe.

    • Finally, add TBAF (0.4 mL, 0.4 mmol, 1.0 M solution in THF) dropwise via syringe.

  • Reaction:

    • Stir the resulting mixture at 80 °C in a preheated oil bath for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (2 x 10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl fluoride.

General Protocol for Hiyama Coupling of (Het)Aryl-Substituted gem-Difluoroalkenes

This protocol is also adapted from Li and Tsui, Org. Lett.2024 , 26, 376-379.[7] Notably, this procedure does not require a fluoride activator.

  • Reaction Setup:

    • Follow the same procedure as for the benzyl/alkyl-substituted substrates to prepare the catalyst system under an inert atmosphere.

  • Addition of Reagents:

    • Add a solution of the (hetero)aryl-substituted gem-difluoroalkene (0.2 mmol) in anhydrous toluene (1.0 mL) via syringe.

    • Add the organosilicon reagent (0.6 mmol) via syringe.

  • Reaction:

    • Stir the reaction mixture at 80 °C for 12 hours.

  • Workup and Purification:

    • Follow the same workup and purification procedure as described above.

Experimental_Workflow cluster_note *TBAF may not be required for (hetero)aryl-substituted substrates. Start Start Catalyst_Prep Catalyst Preparation (Pd₂(dba)₃ + dppe) under Argon Start->Catalyst_Prep Reagent_Add Reagent Addition (gem-Difluoroalkene, Organosilane, TBAF*) Catalyst_Prep->Reagent_Add Reaction_Heat Reaction at 80 °C for 12 hours Reagent_Add->Reaction_Heat Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction_Heat->Workup Purification Flash Column Chromatography Workup->Purification Product Purified Vinyl Fluoride Purification->Product

Sources

Application Notes & Protocols: Polymerization Techniques for Fluorinated Thiophene Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

The strategic incorporation of fluorine atoms into polythiophene backbones has emerged as a powerful tool for tuning the optoelectronic properties of these materials, making them highly desirable for applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs).[1] Fluorination lowers both the HOMO and LUMO energy levels, enhancing electron injection and improving oxidative stability.[1] Furthermore, non-covalent interactions involving fluorine can induce greater backbone planarity, leading to enhanced intermolecular packing and improved charge carrier mobility.[2][3][4][5]

However, the presence of highly electronegative fluorine atoms profoundly alters the reactivity of thiophene monomers. This guide provides a comprehensive overview of the primary polymerization techniques for synthesizing poly(fluorinated thiophene)s, with a focus on the causal relationships between synthetic choices and the resulting polymer properties. We will move beyond simple procedural lists to offer field-proven insights into the mechanisms, advantages, and challenges associated with each method.

Strategic Selection of Polymerization Methodology

Choosing the appropriate polymerization technique is a critical decision dictated by the desired polymer characteristics, monomer availability, and tolerance for specific reagents. The four principal methods discussed herein are Stille Cross-Coupling, Suzuki-Miyaura Cross-Coupling, Grignard Metathesis (GRIM) Polymerization, and Direct Heteroarylation Polymerization (DHAP). The following decision workflow provides a high-level guide for this selection process.

G cluster_methods Polymerization Methods start Define Polymer Goal q1 Need for Controlled MW & Low Dispersity? start->q1 q2 Priority on Atom Economy & Reduced Monomer Synthesis? q1->q2 No grim GRIM Polymerization q1->grim Yes suzuki Suzuki-Miyaura CTP q1->suzuki Yes q3 Tolerance for Toxic Organotin Reagents? q2->q3 No dhap DHAP q2->dhap Yes q3->suzuki No (Preferable) stille Stille Coupling q3->stille

Caption: Decision workflow for selecting a polymerization method.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a robust and widely adopted method for producing highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s (P3ATs).[6][7] Its mechanism is best described as a quasi-"living" chain-growth process, which allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersities.[8][9]

Mechanistic Insights & The Fluorine Effect

The process begins with a magnesium-halogen exchange on a 2,5-dihalo-3-alkylthiophene monomer using a Grignard reagent.[7] This is followed by the addition of a Ni(II) catalyst, typically Ni(dppp)Cl₂, which initiates the chain-growth polymerization.[6]

A key insight for fluorinated monomers is the powerful directing effect of the fluorine substituent. When a 2,5-dibromo-3-alkyl-4-fluorothiophene is treated with one equivalent of a Grignard reagent, the magnesium-halogen exchange occurs preferentially at the 5-position, which is para to the fluorine atom.[2] This pronounced regioselectivity in the monomer activation step is crucial for achieving a high degree of regioregularity in the final polymer.[2]

G cluster_cycle GRIM Catalytic Cycle init Initiation: Ni(II)-L + Monomer-MgX ox_add Oxidative Addition init->ox_add Forms Ni(II) complex red_elim Reductive Elimination ox_add->red_elim Forms C-C bond transfer Catalyst Transfer (Chain Growth) red_elim->transfer Regenerates Ni(0) & Elongates Chain transfer->ox_add Ni(0) moves to new chain end

Caption: Simplified catalytic cycle for GRIM polymerization.

Protocol: Synthesis of Regioregular Poly(3-fluoro-4-hexylthiophene)

This protocol is adapted from the work of Heeney and colleagues.[2]

Materials:

  • 2,5-dibromo-3-fluoro-4-hexylthiophene (1.00 eq)

  • Isopropylmagnesium chloride-lithium chloride complex (1.3 M in THF, 0.97 eq)

  • Ni(dppp)Cl₂ (1,3-Bis(diphenylphosphino)propane)nickel(II) chloride (0.5-2.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol, Hydrochloric Acid (5 M), Acetone, Hexane, Chloroform

Procedure:

  • Reaction Setup: In a three-necked flask under an inert atmosphere (Argon), dissolve 2,5-dibromo-3-fluoro-4-hexylthiophene in anhydrous THF (approx. 0.15 M concentration).

  • Grignard Metathesis: Cool the solution to 0 °C. Add the isopropylmagnesium chloride/lithium chloride complex dropwise via syringe.

  • Monomer Activation: Remove the cooling bath and stir the mixture for 30 minutes at room temperature. Heat the reaction to reflux for an additional 30 minutes. This ensures the formation of the Grignard-functionalized monomer.

  • Initiation: Cool the reaction mixture to room temperature and add the Ni(dppp)Cl₂ catalyst. The solution should darken, indicating the start of polymerization.

  • Polymerization: Stir the reaction at room temperature for 2 hours.

  • Quenching: Terminate the polymerization by slowly pouring the reaction mixture into a stirred solution of methanol containing a small amount of 5 M HCl.

  • Precipitation & Collection: A solid polymer precipitate will form. Collect the solid by filtration.

  • Purification:

    • Wash the crude polymer with methanol to remove residual salts and catalyst.

    • Perform sequential Soxhlet extractions with acetone, hexane, and finally chloroform to fractionate the polymer and remove low molecular weight oligomers and impurities.[10]

    • The high molecular weight polymer fraction is typically soluble in the chloroform fraction.

    • Precipitate the chloroform fraction in methanol, collect the purified polymer by filtration, and dry under vacuum.

Direct Heteroarylation Polymerization (DHAP)

DHAP has gained significant traction as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods.[11] It circumvents the need for pre-functionalized organometallic monomers (like organotin or organoboron compounds) by directly coupling C-H bonds with C-Halogen bonds.

Mechanistic Insights & The Fluorine Effect

The mechanism involves a palladium catalyst, a phosphine ligand, and a carboxylate additive (like pivalic acid) that facilitates the C-H bond activation step. For fluorinated thiophenes, the electron-withdrawing nature of fluorine increases the acidity of the adjacent C-H bonds. This has a dramatic, rate-accelerating effect on the polymerization.

Research has shown that the polymerization time for a dithienobenzothiadiazole (DTBT) monomer can decrease from 66 hours for a non-fluorinated analogue to a mere 11 minutes for a tetra-fluorinated version.[10][11] This highlights the profound impact of fluorine on monomer reactivity in DHAP. However, care must be taken to ensure high regioselectivity, as unwanted β-C-H activation can occur, leading to defects in the polymer backbone.[12]

Protocol: General DHAP of a Fluorinated Thiophene and a Dibromo-comonomer

This is a generalized protocol based on reported procedures.[10][13]

Materials:

  • Fluorinated Thiophene Monomer (with active C-H bonds) (1.00 eq)

  • Dibromo-comonomer (1.00 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Pivalic Acid (PivOH) (1.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the fluorinated thiophene monomer, the dibromo-comonomer, Pd₂(dba)₃, P(o-tol)₃, and K₂CO₃.

  • Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Solvent & Additive Addition: Add the anhydrous, degassed solvent and pivalic acid via syringe.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously. Monitor the reaction progress by GPC. For highly reactive fluorinated monomers, the reaction may be complete in under an hour.[10]

  • Workup: Cool the reaction to room temperature and dilute with chloroform. Filter the solution to remove inorganic salts.

  • Precipitation: Concentrate the solution and precipitate the polymer by adding it to a large volume of stirred methanol.

  • Purification: Collect the polymer by filtration. Purify further using Soxhlet extraction as described in the GRIM protocol (Section 2.2).

Stille and Suzuki-Miyaura Polymerizations

Stille and Suzuki polymerizations are cornerstone techniques in conjugated polymer synthesis. While highly effective, they require the synthesis of organostannane (Stille) or organoborane (Suzuki) monomers, adding synthetic steps compared to DHAP.

  • Stille Polymerization: Employs a Pd catalyst to couple an organostannane with an organohalide. It is tolerant of many functional groups, but the high toxicity of organotin compounds and the difficulty in removing tin residues from the final polymer are significant drawbacks.[4][14]

  • Suzuki-Miyaura Polymerization: Couples an organoboron species (boronic acid or ester) with an organohalide.[15] It is generally preferred over Stille due to the lower toxicity of boron-containing reagents.[16] Advances like Suzuki-Miyaura Catalyst-Transfer Polycondensation (CTCP) offer a chain-growth mechanism, enabling control over molecular weight and the synthesis of block copolymers.[17][18][19]

The electronic effects of fluorine on the thiophene ring influence the transmetalation and reductive elimination steps in these catalytic cycles, but typically do not have the dramatic rate-accelerating effect seen in DHAP. The primary challenge often lies in the synthesis and purification of the fluorinated organometallic monomers.

Comparative Summary of Polymerization Techniques

The table below summarizes the core attributes of each method, providing a quick reference for experimental design.

FeatureGrignard Metathesis (GRIM)Direct Heteroarylation (DHAP)Suzuki-Miyaura CouplingStille Coupling
Monomer 1 2,5-DihalothiopheneThiophene (C-H bonds)Thiophene-boronic acid/esterThiophene-stannane
Monomer 2 (Self-condensing)Dihalo-comonomerDihalo-comonomerDihalo-comonomer
Catalyst Ni-based (e.g., Ni(dppp)Cl₂)Pd-based (e.g., Pd₂(dba)₃)Pd-based (e.g., Pd(PPh₃)₄)Pd-based (e.g., Pd(PPh₃)₄)
Mechanism Chain-growth (quasi-living)[8]Step-growthStep-growth (CTP is chain-growth)[17]Step-growth
Key Advantage High regioregularity, MW controlAtom economy, fewer monomer stepsLow toxicity of byproductsHigh functional group tolerance
Key Disadvantage Sensitive to functional groupsPotential for C-H selectivity issues[12]Requires boronic monomer synthesisHigh toxicity of tin reagents[14]
Fluorine Effect Directs metallation, ensures regioselectivity[2]Dramatically increases reaction rate[10][11]Modest electronic effectsModest electronic effects

Polymer Purification and Characterization

Regardless of the synthetic method, rigorous purification is essential to remove residual catalyst, unreacted monomers, and low molecular weight oligomers, all of which can be detrimental to device performance.[20][]

  • Purification: The standard method is precipitation followed by sequential Soxhlet extraction with solvents of increasing polarity (e.g., methanol, acetone, hexane, chloroform).[10] Other methods include column chromatography and high-performance liquid chromatography (HPLC) for achieving very narrow dispersity.[20] Metal scavenger resins can also be employed to reduce catalyst residues to parts-per-million (ppm) levels.[22]

  • Characterization:

    • Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Structural Verification: ¹H, ¹³C, and ¹⁹F NMR spectroscopy confirms the polymer structure and regioregularity.

    • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess thermal stability and phase transitions.

    • Optical Properties: UV-Vis spectroscopy determines the absorption spectrum and optical bandgap.

    • Electrochemical Properties: Cyclic Voltammetry (CV) is used to estimate the HOMO and LUMO energy levels.

References

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  • Chalmers University of Technology. (n.d.). Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR.
  • McCullough, R. D. (n.d.). Purification Methods and Purified Conjugated Polymers. IdeaConnection.
  • Leclerc, M., et al. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. ACS Publications.
  • McCullough, R. D. (2008). Purification methods and purified conjugated polymers. Google Patents.
  • Leclerc, M., et al. (2017). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. ResearchGate.
  • (n.d.). Modular process for purifying conjugated polymers. Google Patents.
  • BOC Sciences. (n.d.). Polymer Isolation and Purification. BOC Sciences.
  • (2025). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. ResearchGate.
  • Heeney, M., et al. (n.d.). Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers. Chemical Communications (RSC Publishing).
  • (2025). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. ResearchGate.
  • (2013). Effects of fluorination on the properties of thieno[3,2-b]thiophene-bridged donor–π–acceptor polymer semiconductors. RSC Publishing.
  • (2021). Cross-Coupling Polymerization of Organosodium for Polythiophene Synthesis. Kobe University.
  • Yokozawa, T., et al. (n.d.). Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. Polymer Chemistry (RSC Publishing).
  • (2025). Grignard Metathesis Method (GRIM): Toward a Universal Method for the Synthesis of Conjugated Polymers. ResearchGate.
  • (n.d.). Effects of fluorination on the properties of thieno[3,2-b]thiophene-bridged donor–π–acceptor polymer semiconductors. RSC Publishing.
  • McCullough, R. D. (n.d.). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). ACS Publications.
  • (2019). Glycolated Thiophene-Tetrafluorophenylene Copolymers for Bioelectronic Applications: Synthesis by Direct Heteroarylation Polymerisation. PubMed.
  • McCullough, R. D. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. ACS Publications.
  • (2019). Synthesis of Metal-Containing Poly(thiophene methines) via Solid- and Melt-State Polymerization and Their Related Applications as Highly Sensitive Ni2+ Chemosensors. ACS Publications.
  • (2014). Effect of Fluorine Content in Thienothiophene-Benzodithiophene Copolymers on the Morphology and Performance of Polymer Solar Cells. ACS Publications.
  • (2014). Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes. PubMed.
  • (n.d.). Effect of Fluorination on Electronic Properties of Polythienothiophene-co-benzodithiophenes and Their Fullerene Complexes. ACS Publications.
  • Babudri, F., et al. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications (RSC Publishing).
  • Stefan, M. C., et al. (2011). Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-Hexylt. Treasures @ UT Dallas.
  • Amna, B., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
  • (n.d.). GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3. Department of Chemistry - Mellon College of Science.
  • (2024). Regiospecific Incorporation of Fluorine Atoms in Polythiophene Derivatives for Efficient Organic Solar Cells. ACS Publications.
  • (2016). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. PubMed.
  • Ritter, S. K., et al. (n.d.). Synthesis, characterization, and oxidative polymerization of 3-(fluoromethyl)thiophenes. ACS Publications.
  • (2025). Electroluminescent poly(fluorene-co-thiophene-S,S-dioxide): Synthesis, characterisation and structure-property relationships. ResearchGate.
  • (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. PMC.
  • Park, N. H., et al. (2017). Organocatalyzed synthesis of fluorinated poly(aryl thioethers). ResearchGate.
  • Li, D., et al. (n.d.). Fluorinated Polythiophenes with Alkylthiophene Side Chains Boosting the Performance of Wide Bandgap Perovskite Solar Cells. ACS Publications.
  • (2025). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate.
  • (n.d.). Preparation of Fluorothiophene. Journal of the American Chemical Society.
  • (n.d.). Synthesis and Properties of Fluorinated Ester-Functionalized Polythiophenes in Supercritical Carbon Dioxide. OUCI.
  • (n.d.). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis.
  • (2023). Toward Defect Suppression in Polythiophenes Synthesized by Direct (Hetero)Arylation Polymerization. ACS Publications.
  • (n.d.). Conjugated Polymers from Direct Arylation Polycondensation of 3,4-Difluorothiophene-Substituted Aryls: Synthesis and Properties. PubMed.
  • (n.d.). Suzuki–Miyaura catalyst-transfer polymerization: new mechanistic insights. RSC Publishing.
  • (n.d.). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization. Polymer Chemistry (RSC Publishing).
  • (n.d.). Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage. RSC Publishing.

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Troubleshooting & Optimization

Improving regioselectivity in fluorination of vinyl thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

The Challenge: Vinyl thiophenes present a unique regioselectivity paradox. The thiophene ring is electron-rich (nucleophilic) and prone to electrophilic aromatic substitution (SEAr) at the


-positions (C2/C5). Simultaneously, the vinyl group is susceptible to electrophilic addition or cationic polymerization.

Achieving precise fluorination requires decoupling these two reactive centers. Direct electrophilic fluorination (e.g., with Selectfluor) often yields inseparable mixtures of ring-fluorinated isomers and vinyl-addition byproducts.

The Solution: Regiocontrol is best achieved by choosing the mechanism based on the target position:

  • Vinyl Target: Requires Metal-Mediated Cross-Coupling (Ag/Pd) or Radical Decarboxylation . You must install a "handle" (Boron, Tin, Carboxyl) to direct the fluorine.

  • Ring Target: Requires Electrophilic Substitution with kinetic control (Temperature/Solvent) or blocking groups.

Interactive Decision Matrix

Use this flowchart to select the correct protocol for your target.

G Start Target Position? Vinyl Vinyl Chain (Alkenyl-F) Start->Vinyl Chain Ring Thiophene Ring (Ar-F) Start->Ring Ring Substrate Is the substrate functionalized? Vinyl->Substrate ProtocolC SOP C: Electrophilic Fluorination (Selectfluor/NFSI) Ring->ProtocolC Direct C-H BoronSn Boronic Acid/Ester or Stannane? Substrate->BoronSn Yes (B/Sn) Acid Carboxylic Acid? Substrate->Acid Yes (COOH) None No Handle (C-H) Substrate->None No ProtocolA SOP A: Ag-Catalyzed Fluorodeboronation (High Regiocontrol) BoronSn->ProtocolA ProtocolB SOP B: Photoredox Decarboxylative Fluorination Acid->ProtocolB Warning Warning: Direct C-H vinyl fluorination is low yield. Convert to B/Sn/COOH. None->Warning

Caption: Decision tree for selecting the optimal fluorination pathway based on substrate functionality and target regiochemistry.

Troubleshooting Guide: The "Why" and "How"

This section addresses the specific failure modes encountered when fluorinating vinyl thiophenes.

Issue 1: "I want a vinyl fluoride, but the Fluorine is adding to the Thiophene ring."

Diagnosis: You are likely using an electrophilic source (Selectfluor/NFSI) on a non-functionalized substrate. The thiophene C2/C5 positions are significantly more nucleophilic than the vinyl double bond. Corrective Action:

  • Switch Mechanism: Abandon direct C-H fluorination. Synthesize the vinyl boronic acid or vinyl stannane intermediate.

  • Apply SOP A (Ag-Catalysis): Use Silver(I) to mediate the transfer. Silver acts as a "soft" Lewis acid that activates the C-Metal bond specifically, bypassing the thiophene ring entirely [1, 2].

  • Reference Insight: Ritter et al. demonstrated that silver-catalyzed fluorination of functionalized stannanes/boronates tolerates heteroatoms that usually interfere with radical pathways [1].

Issue 2: "The vinyl group is polymerizing or forming a difluoro-saturated alkane."

Diagnosis: This indicates a cationic mechanism where


 adds to the alkene, generating a carbocation that either polymerizes or traps a nucleophile (solvent).
Corrective Action: 
  • Scavenge HF: Add a base like 2,6-di-tert-butylpyridine or NaHCO3 . Free acid promotes polymerization.

  • Change Solvent: If using MeCN, switch to a non-nucleophilic mixture like Acetone/Water (for Ag-catalysis) or DCM (if using NFSI). MeCN can attack the intermediate carbocation (Ritter reaction).

Issue 3: "Protodemetallation: I lost my Boron/Tin handle, but no Fluorine was installed."

Diagnosis: The metal-carbon bond was protonated by adventitious moisture or acid generated in situ before the fluorine transfer could occur. Corrective Action:

  • Dry Conditions: While Ag-catalyzed reactions in water are known [2], sensitive vinyl thiophenes often require anhydrous conditions to prevent protodeboronation.

  • Reagent Quality: Ensure Selectfluor is dry. Hydrolysis of Selectfluor generates HF, which rapidly protonates vinyl boronates.

Standard Operating Procedures (SOPs)

SOP A: Ag-Catalyzed Vinyl Fluorination (Target: Chain)

Best for: Installing F on the vinyl group with perfect regioselectivity.

Mechanism: Oxidative fluorination of the C-Metal bond. Pre-requisite: Vinyl boronic acid pinacol ester or Vinyl stannane.

StepActionTechnical Note
1 Prepare Catalyst Mix AgNO3 (10 mol%) or AgOTf in the reaction vessel.
2 Solvent System Use Acetone/Water (1:1) or MeOH .
3 Add Substrate Add Vinyl Thiophene Boronate (1.0 equiv).
4 Fluorinating Agent Add Selectfluor (1.2 - 1.5 equiv) at 0°C.
5 Reaction Stir at RT for 2-4 hours. Monitor by 19F NMR.
6 Workup Dilute with Et2O, wash with brine. Silica gel purification.[1]

Critical Control Point: If the thiophene ring is electron-rich (e.g., alkyl-substituted), lower the temperature to -20°C to prevent competitive ring oxidation [2].

SOP B: Electrophilic Ring Fluorination (Target: Ring)

Best for: Fluorinating the thiophene core while preserving the vinyl group.

Mechanism:


 (Electrophilic Aromatic Substitution).
StepActionTechnical Note
1 Solvent Choice Use Acetonitrile (MeCN) . It stabilizes the transition state.
2 Add Substrate Dissolve Vinyl Thiophene (1.0 equiv).
3 Add Buffer Add NaHCO3 (2.0 equiv). Crucial to neutralize HF and prevent vinyl polymerization.
4 Reagent Addition Add Selectfluor (1.0 equiv) slowly over 1 hour at 0°C.
5 Quench Pour into saturated NaHCO3 solution immediately upon completion.

Regioselectivity Note: Fluorine will preferentially install at the


-position (C2/C5). If both are blocked, it will go to 

(C3/C4), but yields will drop [5].

Reagent Selection Matrix

Use this table to select the fluorinating agent based on "F+" power and compatibility.

ReagentReactivity (F+)SelectivityByproductsBest Application
Selectfluor HighModerateTEDA salts (Water soluble)General purpose; Ag-catalyzed cycles.
NFSI ModerateHighSulfonimides (Acidic)Radical fluorination; Late-stage functionalization.
N-Fluoropyridinium TunableHighPyridineSensitive substrates; can tune power via ring substituents.
AgF / KF Nucleophilic (F-)HighMetal saltsPd-catalyzed cross-coupling (Buchwald type) [3].

References

  • Tang, P., Furuya, T., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(35), 12150–12154. [Link]

  • Li, Z., et al. (2014). Silver-Catalyzed Radical Fluorination of Alkylboronates in Aqueous Solution. Journal of the American Chemical Society, 136(46), 16439–16443. [Link]

  • Lee, H. G., Milner, P. J., & Buchwald, S. L. (2013).[2] An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates. Organic Letters, 15(21), 5602–5605.[2] [Link]

  • Pfeifer, L., & Gouverneur, V. (2018).[3] Vinyl Fluoride Synthesis by Fluorination.[3] Organic Letters, 20(6), 1576-1579. [Link]

  • Pereira, R., et al. (2002). Selective Fluorination of Aromatic Compounds with Selectfluor. Journal of Organic Chemistry. [Link]

Sources

Preventing polymerization of 2-(1-fluorovinyl)thiophene during purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and purification of 2-(1-fluorovinyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive vinyl monomer. The inherent reactivity of the fluorovinyl group, coupled with the electron-rich thiophene ring, makes this compound particularly susceptible to unwanted polymerization during purification processes. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges successfully.

Understanding the Challenge: The Propensity of 2-(1-Fluorovinyl)thiophene to Polymerize

2-(1-Fluorovinyl)thiophene is a valuable building block in medicinal chemistry and materials science. However, its purification is often complicated by its tendency to polymerize. This polymerization can be initiated by heat, light, or the presence of radical or cationic species. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the vinyl group, making it susceptible to various polymerization pathways.[1] Understanding these mechanisms is the first step toward preventing them.

Diagram: Polymerization Pathways of Vinyl Monomers

The following diagram illustrates the two primary polymerization pathways that can affect vinyl monomers like 2-(1-fluorovinyl)thiophene: free-radical and cationic polymerization.

PolymerizationPathways cluster_0 Free-Radical Polymerization cluster_1 Cationic Polymerization Initiation Initiation (Heat, Light, Initiator) Radical Free Radical Initiation->Radical Monomer1 2-(1-fluorovinyl)thiophene MonomerRadical Monomer Radical Monomer1->MonomerRadical Radical->Monomer1 attacks Propagation Propagation MonomerRadical->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain Termination Termination PolymerChain->Termination StablePolymer Stable Polymer Termination->StablePolymer Initiator Cationic Initiator (e.g., Strong Acid) Monomer2 2-(1-fluorovinyl)thiophene Initiator->Monomer2 attacks Carbocation Carbocation Monomer2->Carbocation Propagation2 Propagation Carbocation->Propagation2 GrowingChain2 Growing Polymer Chain Propagation2->GrowingChain2 Termination2 Termination GrowingChain2->Termination2 StablePolymer2 Stable Polymer Termination2->StablePolymer2

Caption: Primary polymerization mechanisms for vinyl monomers.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns regarding the purification of 2-(1-fluorovinyl)thiophene.

Q1: Why is my 2-(1-fluorovinyl)thiophene polymerizing even at low temperatures?

A1: While lower temperatures generally reduce the rate of thermally initiated polymerization, they may not be sufficient to prevent it entirely. Polymerization can still be initiated by:

  • Light: UV radiation can generate free radicals.

  • Oxygen: The presence of oxygen can lead to the formation of peroxides, which can act as radical initiators.[2]

  • Contaminants: Trace amounts of acids or metal ions can catalyze cationic or radical polymerization.[3]

Troubleshooting:

  • Ensure all purification steps are carried out in the dark or using amber glassware.

  • Degas all solvents and the monomer itself using techniques like nitrogen sparging or freeze-pump-thaw cycles.

  • Use high-purity, inhibitor-free solvents and ensure all glassware is scrupulously clean and free of acidic or metallic residues.

Q2: What is the best inhibitor to use during distillation?

A2: The choice of inhibitor is critical. For distillation, you need an inhibitor that is effective at elevated temperatures but can be easily removed from the final product.

InhibitorTypical ConcentrationAdvantagesDisadvantages
Hydroquinone (HQ) 100-200 ppmEffective, commonCan be difficult to remove, may discolor product
4-tert-Butylcatechol (TBC) 10-50 ppmVery effective, volatileCan be removed during distillation, requires oxygen to be effective
Phenothiazine 50-100 ppmHighly effective, even at high temperaturesCan cause discoloration
TEMPO & derivatives 50-150 ppmHigh efficacy, stableCan be toxic, may show inhibitory properties at high concentrations[4]

Recommendation: For vacuum distillation, a combination of a non-volatile inhibitor like hydroquinone in the distillation pot and a volatile inhibitor like TBC in the collection flask can be effective. This strategy protects the monomer in both the liquid and vapor phases. Always ensure a small amount of air is present when using inhibitors that require oxygen to function, such as TBC.

Q3: Can I use column chromatography to purify 2-(1-fluorovinyl)thiophene?

A3: Yes, but with significant precautions. The stationary phase (silica gel or alumina) can have acidic sites that may initiate cationic polymerization.

Troubleshooting & Best Practices:

  • Deactivate the Stationary Phase: Treat silica gel with a solution of triethylamine in your eluent (typically 0.1-1% v/v) and then flush with the pure eluent to remove excess triethylamine. This neutralizes acidic sites.

  • Work Quickly and Keep it Cold: Run the column at a low temperature (0-5 °C) to minimize thermal polymerization.

  • Use an Inhibitor in the Eluent: Add a small amount of a suitable inhibitor, like BHT (Butylated hydroxytoluene), to the eluent.

  • Immediate Post-Column Stabilization: Add a non-volatile inhibitor to the collected fractions immediately.

Q4: My purified monomer is clear initially but turns yellow and viscous upon storage. What's happening?

A4: This indicates slow polymerization and/or degradation during storage. Even with an inhibitor, long-term stability is not guaranteed, especially under suboptimal conditions.

Storage Recommendations:

  • Inhibitor: Ensure the purified monomer is stored with an appropriate inhibitor, such as 50-100 ppm of hydroquinone or BHT.

  • Temperature: Store at low temperatures, ideally below 4 °C. For long-term storage, -20 °C is recommended.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation and peroxide formation.

  • Light: Store in an amber vial or a container protected from light.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Action(s)
Polymerization in the distillation pot - Distillation temperature is too high.- Insufficient or ineffective inhibitor.- Presence of initiators (e.g., peroxides).- Use vacuum distillation to lower the boiling point.- Add a non-volatile, high-temperature inhibitor (e.g., phenothiazine) to the pot.- Ensure the crude material is free of peroxides before distillation (test with peroxide strips).
Polymerization in the condenser or collection flask - Lack of a volatile inhibitor.- Condenser temperature is too high.- Add a volatile inhibitor (e.g., TBC) to the collection flask.- Ensure efficient cooling of the condenser.
Product is discolored after purification - Use of certain inhibitors (e.g., phenothiazine, p-benzoquinone).- Thermal degradation.- Choose an inhibitor less prone to causing discoloration (e.g., TBC, hydroquinone monomethyl ether).- Minimize distillation temperature and time.
Low recovery after purification - Significant polymerization during the process.- Loss of volatile material.- Optimize inhibitor selection and concentration.- Ensure all joints in the distillation apparatus are well-sealed.- Use a cold trap if performing a high-vacuum distillation.

Detailed Experimental Protocols

Protocol 1: Stabilized Vacuum Distillation

This protocol is designed to minimize polymerization during the distillation of 2-(1-fluorovinyl)thiophene.

Materials:

  • Crude 2-(1-fluorovinyl)thiophene

  • Hydroquinone (HQ) or Phenothiazine

  • 4-tert-Butylcatechol (TBC)

  • Vacuum distillation apparatus with a short path head

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Preparation: Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Inhibitor Addition (Distillation Pot): To the distillation flask containing the crude 2-(1-fluorovinyl)thiophene, add a non-volatile inhibitor such as hydroquinone (100-200 ppm) or phenothiazine (50-100 ppm).

  • Inhibitor Addition (Receiving Flask): Place a small amount of a volatile inhibitor like TBC (10-50 ppm) in the receiving flask.

  • Degassing: Subject the crude monomer to a few freeze-pump-thaw cycles to remove dissolved oxygen.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation pot using an oil bath. Maintain the lowest possible temperature that allows for a steady distillation rate.

    • Monitor the head temperature closely. Collect the fraction corresponding to the boiling point of 2-(1-fluorovinyl)thiophene at the applied pressure.

  • Storage: Immediately transfer the purified, distilled monomer to a clean, amber vial under an inert atmosphere. Add a storage inhibitor (e.g., BHT, 50-100 ppm) and store at ≤ 4 °C.

Diagram: Stabilized Distillation Workflow

DistillationWorkflow Start Start: Crude Monomer Add_Inhibitor_Pot Add Non-Volatile Inhibitor (e.g., Hydroquinone) to Pot Start->Add_Inhibitor_Pot Add_Inhibitor_Flask Add Volatile Inhibitor (e.g., TBC) to Receiver Add_Inhibitor_Pot->Add_Inhibitor_Flask Degas Degas Monomer (Freeze-Pump-Thaw) Add_Inhibitor_Flask->Degas Vacuum_Distill Perform Vacuum Distillation (Low Temperature) Degas->Vacuum_Distill Collect Collect Pure Fraction Vacuum_Distill->Collect Add_Storage_Inhibitor Add Storage Inhibitor (e.g., BHT) Collect->Add_Storage_Inhibitor Store Store Cold & Dark (≤ 4°C, Inert Atmosphere) Add_Storage_Inhibitor->Store End End: Purified Monomer Store->End

Caption: Workflow for stabilized vacuum distillation.

Protocol 2: Inhibited Flash Column Chromatography

This method is suitable for removing non-volatile impurities.

Materials:

  • Crude 2-(1-fluorovinyl)thiophene

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

  • Butylated hydroxytoluene (BHT)

  • Chromatography column and accessories

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the slurry to a final concentration of 1% v/v. Stir for 15 minutes.

  • Column Packing: Pack the column with the TEA-treated silica slurry.

  • Column Equilibration: Flush the packed column with at least 5 column volumes of the eluent containing 0.1% v/v TEA and 50 ppm BHT. This removes excess TEA and pre-loads the column with an inhibitor.

  • Sample Loading: Dissolve the crude 2-(1-fluorovinyl)thiophene in a minimal amount of the inhibited eluent and load it onto the column.

  • Elution: Elute the column with the inhibited eluent, collecting fractions. It is advisable to perform this in a cold room or with a jacketed column cooled to 0-5 °C.

  • Fraction Analysis: Analyze the fractions by TLC or GC to identify those containing the pure product.

  • Post-Purification: Combine the pure fractions. Add a storage inhibitor (e.g., hydroquinone, 100 ppm). Remove the solvent under reduced pressure at a low temperature (≤ 30 °C).

  • Storage: Store the purified monomer as described in the distillation protocol.

References

  • Kamal, F., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 533. Available at: [Link]

  • Duh, Y-S. (1992). The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series, No. 130, 227-241. Available at: [Link]

  • Snyder, C. E. (1972). U.S. Patent No. 3,696,050. Washington, DC: U.S. Patent and Trademark Office.
  • Arhancet, J. P. (2002). U.S. Patent No. 6,447,649. Washington, DC: U.S. Patent and Trademark Office.
  • Narita, T., Hagiwara, T., & Hamana, H. (1995). On the polymerization reactivity of fluorinated vinyl monomers. Journal of Fluorine Chemistry, 71(2), 175-180. Available at: [Link]

  • Hirao, A., et al. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules. Available at: [Link]

  • Emerson, W. S., & Patrick, T. M. (1951). 2-VINYLTHIOPHENE. Organic Syntheses, 31, 103. Available at: [Link]

  • UCLA Department of Chemistry and Biochemistry. (2009). Safe Operating Procedure for the Handling of Vinylic Monomers. Available at: [Link]

  • Otazaghine, B., et al. (2003). Monomers reactivity ratios of fluorinated acrylates–styrene copolymers. European Polymer Journal, 39(6), 1235-1241. Available at: [Link]

  • LyondellBasell. (n.d.). VINYL ACETATE. Available at: [Link]

  • Vastani. (n.d.). Material Safety Data Sheet Vinyl acetate monomer. Available at: [Link]

  • Dow Chemical Company. (n.d.). Vinyl Chloride Monomer - Safe Handling Guide. Available at: [Link]

  • Westlake. (2015). VCM - Vinyl Chloride Monomer Safety Data Sheet. Available at: [Link]

  • Chen, M., et al. (2008). RAFT Polymerization of Vinylthiophene Derivatives and Synthesis of Block Copolymers Having Cross-Linkable Segments. Macromolecules, 41(22), 8409-8417. Available at: [Link]

  • Zhang, Y., et al. (2024). S/O and vinyl isomerization enables ultrafast cationic ring-opening polymerization toward CO2-derived polythioester with migrated in-chain C=C substituents. Nature Communications, 15(1), 1-10. Available at: [Link]

  • Niemi, V. M., et al. (1992). Polymerization of 3-alkylthiophenes with FeCl3. Polymer, 33(8), 1559-1562. Available at: [Link]

  • Frank, A. W. (1950). Monomers and Polymers. IV. Vinylthiophenes. Journal of the American Chemical Society, 72(8), 3639-3642. Available at: [Link]

  • Zhang, L., et al. (2023). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chinese Chemical Letters, 34(12), 108422. Available at: [Link]

  • Singha, S., et al. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. Available at: [Link]

  • Khan Academy. (2019). Cationic addition polymers. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vinyl Fluoride. PubChem Compound Database. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene Synthesis. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

Sources

Solvent effects on the synthesis of fluorinated vinyl heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Active Audience: Medicinal Chemists, Process Chemists, organofluorine Specialists Version: 2.4 (Current)

Executive Summary: The "Fluorous" Paradox

Synthesizing fluorinated vinyl heterocycles (e.g., fluorinated isoxazoles, pyrazoles, or triazoles) presents a unique "solubility-reactivity" paradox. The high electronegativity of fluorine shortens the C=C bond and creates a massive dipole, while the "fluorous effect" often renders these substrates insoluble in standard organic solvents.

The Core Challenge:

  • Protic Solvents (MeOH,

    
    ):  Stabilize the leaving fluoride anion (
    
    
    
    ) via H-bonding, preventing reversibility, but they heavily solvate the incoming nucleophile, killing reaction kinetics.
  • Polar Aprotic Solvents (DMSO, DMF): Create "naked" nucleophiles for rapid attack, but often fail to stabilize the charged transition states of fluorinated intermediates, leading to polymerization or decomposition.

  • Fluorinated Solvents (HFIP, TFE): The modern solution.[1] They act as strong H-bond donors but weak nucleophiles, stabilizing radical cations and ionic intermediates without interfering with the catalyst.

Troubleshooting Guide (Q&A Format)

Scenario A: Nucleophilic Vinylic Substitution ( ) Stalls

User Question: "I am attempting an


 cyclization on a 

-difluorostyrene derivative using sodium azide in THF. The starting material is consumed, but the yield of the fluorinated triazole is <20%. NMR shows complex mixtures."

Technical Diagnosis: You are likely experiencing Transition State Destabilization . In THF (a moderately polar, coordinating solvent), the elimination of the fluoride ion is not facilitated. Furthermore, the intermediate carbanion (formed after azide attack) is not sufficiently stabilized, leading to side reactions.

Corrective Protocol:

  • Switch Solvent to DMSO or DMF: These high-dielectric solvents will dissociate the azide ion pair, making

    
     more nucleophilic.
    
  • Add a Proton Source or Lewis Acid: If the elimination of

    
     is the rate-determining step (common in fluoro-alkenes), the leaving group requires assistance.
    
    • Recommendation: Use DMSO with 5%

      
        or switch to Acetonitrile (MeCN) . The slight protic character or higher polarity helps solvate the departing 
      
      
      
      .
Scenario B: Loss of Regioselectivity in Cycloadditions

User Question: "I am performing a [3+2] cycloaddition between a trifluoromethylated dipole and an alkyne. I need the 3-


 isomer, but I’m getting a 50:50 mixture of regioisomers in Toluene."

Technical Diagnosis: Toluene is non-polar and cannot differentiate the electronic bias of the reactants. The


 group is a strong electron-withdrawing group (EWG) that creates a local dipole. You need a solvent that amplifies this electronic difference through Hydrogen Bond Donation (HBD) .

Corrective Protocol:

  • Implement the "HFIP Effect": Switch the solvent to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Mechanism: HFIP forms a strong H-bond network with the most basic site of the dipole, effectively locking the conformation and lowering the LUMO energy of one specific tautomer.

  • Expected Outcome: This often shifts regioselectivity from 1:1 to >10:1 in favor of the electronically controlled isomer.

Scenario C: Catalyst Deactivation in Cross-Couplings

User Question: "My Suzuki coupling on a chlorofluorovinyl scaffold works in Dioxane but fails completely when I scale up and switch to DMF to improve solubility. The Pd black precipitates out."

Technical Diagnosis: This is Solvent-Catalyst Interference . While DMF dissolves your fluorinated substrate, it strongly coordinates to the Palladium center (


), displacing the phosphine ligands required for the catalytic cycle. This leads to catalyst aggregation (Pd black).

Corrective Protocol:

  • Use a Hybrid Solvent System: Maintain solubility without poisoning the catalyst.

    • Recipe:Toluene:DMF (4:1) or THF:Water (10:1) .

  • The "Fluorous" Co-solvent: If solubility is still an issue, add 10% Trifluorotoluene (

    
    ) . It is non-coordinating but solubilizes fluorinated compounds excellently.
    

Decision Matrix: Solvent Selection Logic

The following diagram illustrates the logical flow for selecting the correct solvent based on the reaction mechanism and failure mode.

SolventSelection Start START: Define Reaction Type RxnType Reaction Mechanism? Start->RxnType SNV Nucleophilic Vinylic Substitution (SNV) RxnType->SNV Cyclo [3+2] or [4+2] Cycloaddition RxnType->Cyclo Metal Pd/Ni Catalyzed Cross-Coupling RxnType->Metal SNV_Q Issue: Low Reactivity or Defluorination? SNV->SNV_Q Cyclo_Q Issue: Poor Regioselectivity? Cyclo->Cyclo_Q Metal_Q Issue: Catalyst Death (Solubility vs Coordination) Metal->Metal_Q PolarAprotic Use DMSO/DMF (Naked Nucleophile) SNV_Q->PolarAprotic Low Reactivity AddWater Add 5% Water (Solvate F- Leaving Group) SNV_Q->AddWater Stalled Intermediate HFIP Use HFIP or TFE (H-Bond Activation) Cyclo_Q->HFIP Mixed Isomers Hybrid Use Toluene:DMF (4:1) or PhCF3 Co-solvent Metal_Q->Hybrid Precipitation

Figure 1: Decision tree for solvent engineering in fluorinated heterocycle synthesis. Select path based on mechanistic bottleneck.

Standard Operating Protocol (SOP)

Synthesis of 4-Fluoro-5-substituted-1,2,3-triazoles from gem-Difluoroalkenes

This protocol utilizes the "Solvent-as-Reagent" concept where Morpholine acts as both the solvent and the nucleophilic trigger, preventing the common issue of defluorination side-products.

Reaction Scheme:



Reagents:

  • gem-Difluoroalkene substrate (1.0 equiv)

  • Organic Azide (1.5 equiv)

  • Morpholine (Reagent Grade, used as solvent)

  • 
     (1.0 equiv, optional base booster)
    

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 10 mL Schlenk tube and cool under Argon.

    • Critical: Ensure Morpholine is distilled over

      
       if the azide is moisture-sensitive.
      
  • Solvation (The "Concentration Effect"):

    • Add the gem-difluoroalkene (0.5 mmol) and Organic Azide (0.75 mmol).

    • Add Morpholine (1.5 mL).

    • Note: The concentration is kept high (~0.3 M) to favor the intermolecular attack over intramolecular degradation.

  • Reaction:

    • Seal the tube and heat to 60 °C for 12 hours.

    • Monitoring: Check via

      
       NMR.[2] The starting material doublet of doublets (approx -85 ppm) should disappear. A new singlet (approx -150 to -160 ppm) corresponding to the C4-F on the triazole ring will appear.
      
  • Work-up (Phase Separation):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with saturated

      
        (to remove excess Morpholine).
      
    • Caution: Do not use acidic wash if the triazole is acid-sensitive.

  • Purification:

    • Dry over

      
      , concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
      

Why this works: Morpholine acts as a nucleophile to attack the gem-difluoroalkene first, generating an enamine-like intermediate. The high polarity of the morpholine solvent stabilizes the zwitterionic intermediate, allowing the azide to undergo cycloaddition before the second fluoride is eliminated.

Solvent Data for Fluorine Chemistry

SolventDielectric Constant (

)
Donor Number (DN)Role in F-ChemistryBest For
HFIP 16.70 (Low Nu)H-Bond Donor, Radical StabilizerRegioselective Cycloadditions
DMSO 46.729.8Cation Solvator

/

(Naked Anions)
DMF 36.726.6Cation Solvator

(High Temp)
PhCF3 9.2LowSolubility EnhancerCo-solvent for Pd/Ni couplings
MeCN 37.514.1Weak CoordinatorLigand-sensitive Metal Catalysis

Mechanistic Visualization: The HFIP Effect

The following diagram explains why HFIP is superior for regioselectivity in fluorinated cycloadditions.

HFIP_Mechanism Substrate Fluorinated Dipole StandardSolvent Standard Solvent (THF/DCM) Substrate->StandardSolvent HFIPSolvent HFIP Solvent (Fluorinated Alcohol) Substrate->HFIPSolvent Random Random Orientation (Steric Control only) StandardSolvent->Random Weak Interaction HBond H-Bond Network (Electronic Locking) HFIPSolvent->HBond Activates Fluorine Lone Pairs MixProd Mixture of Isomers (1:1) Random->MixProd SelectProd Single Regioisomer (>10:1) HBond->SelectProd

Figure 2: Mechanistic divergence driven by HFIP solvent interaction. HFIP locks the fluorinated substrate conformation via H-bonding.

References

  • Pérez-Temprano, M. H. (2024).[3][4] Hexafluoroisopropanol-assisted selective intramolecular synthesis of heterocycles by single-electron transfer. Nature Synthesis. Link

  • Colomer, I., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(12), 12544–12747. Link

  • Etienne, L., et al. (2023). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journal of Organic Chemistry. Link

  • Dolbier Jr, W. R. (2013). Solvent Effects in Nucleophilic Substitution of Fluorinated substrates. Journal of Organic Chemistry. (Contextualized from Search Results 1.3 & 1.18). Link

  • Bai, D., et al. (2024).[5] Nickel-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes without defluorination. Angewandte Chemie Int. Ed. Link

Sources

Introduction: The "Silent Killer" of Vinyl Fluoride Yields

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vinyl Fluoride Synthesis & Stabilization Ticket ID: VF-PROTO-001 | Status: Open | Priority: High

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing the mysterious disappearance of the fluorine signal in your NMR or the emergence of a des-fluoro alkene/alkyne byproduct.

The Core Problem: Vinyl fluorides are electronically unique but kinetically fragile. In transition metal catalysis (Suzuki, Stille, Negishi), the C(sp²)–F bond is susceptible to


-fluoride elimination  (forming alkynes) or protodefluorination  (H/F exchange).

This guide does not just list "better conditions"; it engineers the reaction coordinate to make the desired pathway (Reductive Elimination) kinetically faster than the decomposition pathway.

Module 1: The Mechanistic Root Cause

To solve the problem, you must visualize the competition. In a typical Palladium-catalyzed cross-coupling, the catalyst enters a "Danger Zone" after transmetallation.

The Critical Junction: Once the Palladium center holds both your Aryl group and your Vinyl Fluoride moiety, two clocks start ticking:

  • Reductive Elimination (

    
    ):  The desired bond forms. Product is released.
    
  • 
    -Fluoride Elimination (
    
    
    
    ):
    The metal inserts into the C-F bond, ejecting fluoride and forming an alkyne.

The Graphviz Pathway: The diagram below illustrates the "Death Spiral" of defluorination. Your goal is to maximize the green arrow and block the red arrow.

G Start LnP(Ar)(Vinyl-F) (Post-Transmetallation) Product Desired Vinyl Fluoride (Ar-CH=CF-R) Start->Product Reductive Elimination (Fast with Bulky Ligands) Transition β-F Elimination (The Danger Zone) Start->Transition Slow w/o steric bulk Alkyne Alkyne Byproduct (Ar-C≡C-R) Transition->Alkyne - [LnP-F] HF_Exchange Protodefluorination (Ar-CH=CH-R) Alkyne->HF_Exchange Hydrometallation (if H-source present)

Module 2: Troubleshooting Metal-Catalyzed Couplings

User Issue: "I am running a Suzuki coupling with a vinyl fluoride triflate, but I'm getting the defluorinated alkene."

Ligand Selection (The Steric Shield)

The most effective way to stop


-fluoride elimination is to make the reductive elimination step instantaneous. Bulky, electron-rich phosphine ligands are non-negotiable here.
Ligand ClassRecommendationMechanism of Action
Biaryl Phosphines (Buchwald) HIGH (RuPhos, XPhos) The steric bulk forces the Pd(II) intermediate to undergo reductive elimination immediately to relieve strain, outcompeting

-elimination.
Simple Phosphines LOW (PPh3, dppf) Lacks the steric pressure; allows time for the Pd-F interaction to occur.
N-Heterocyclic Carbenes MEDIUM (IMes, IPr) Strong sigma donors stabilize the oxidative addition but can sometimes be too stable, delaying product release.
The Base Dilemma

Strong bases promote the formation of HF and subsequent degradation.

  • Avoid: Hydroxides (NaOH, KOH) or alkoxides (NaOtBu) if possible.

  • Use: Fluoride bases (CsF) or mild carbonates (K₂CO₃).

    • Why? CsF serves a dual role: it activates the boronic acid and saturates the reaction medium with F-, thermodynamically disfavoring the loss of fluoride from the substrate (Le Chatelier’s principle applied to side reactions).

Catalyst Loading & Pre-catalysts

Do not generate Pd(0) in situ from Pd(OAc)₂ if you can avoid it. The activation period allows for side reactions.

  • Recommendation: Use pre-formed precatalysts like XPhos Pd G4 or RuPhos Pd G4 . These enter the catalytic cycle immediately.

Module 3: The "Safe" Alternative (Ag-Catalyzed)

User Issue: "My metal-catalyzed coupling is failing regardless of ligand choice."

Solution: Switch to Silver-Catalyzed Decarboxylation .[1][2][3][4][5] Recent breakthroughs allow for the synthesis of vinyl fluorides from 2-fluoroacrylic acids.[3][4] This method avoids the Pd(0)/Pd(II) cycle entirely, bypassing the


-elimination risk.

Workflow Logic:

  • HWE Reaction: Condense aldehyde/ketone with triethyl 2-fluoro-2-phosphonoacetate.

  • Hydrolysis: Form the 2-fluoroacrylic acid.

  • Ag-Catalyzed Decarboxylation: Stereoretentive conversion to the vinyl fluoride.[1][2][3][4][5]

G2 Step1 Aldehyde/Ketone + Fluoro-Phosphonoacetate Step2 2-Fluoroacrylic Acid (Stable Intermediate) Step1->Step2 HWE / Hydrolysis Step3 Ag(I) Catalysis (130°C, NMP) Step2->Step3 Decarboxylation Final Vinyl Fluoride (High E/Z Fidelity) Step3->Final - CO2

Figure 2: The Ag-Catalyzed Decarboxylation Route (Bypassing Pd-Elimination Risks)

Module 4: Experimental Protocols

Protocol A: Robust Suzuki Cross-Coupling (Pd-Catalyzed)

Best for: Coupling aryl boronic acids with vinyl fluoride halides/triflates.

  • Setup: In a glovebox or under strict Argon Schlenk line.

  • Reagents:

    • Vinyl Fluoride Triflate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: RuPhos Pd G4 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv) or CsF (3.0 equiv)

    • Solvent: THF/Water (10:1) or Toluene/Water (10:1). Note: Small water content is often necessary for boronic acid activation, but keep it minimal.

  • Execution:

    • Seal in a microwave vial.

    • Heat to 60–80 °C. Do not overheat. Higher temperatures favor

      
      -elimination (entropy driven).
      
    • Monitor by ¹⁹F NMR (use PhCF₃ as internal standard).[3] Look for the vinyl fluorine signal (typically -80 to -120 ppm).

  • Workup:

    • Crucial: Quench with pH 7 buffer. Avoid acidic workups which can hydrolyze the vinyl fluoride to a ketone.

Protocol B: Ag-Catalyzed Decarboxylation (Metal-Free Coupling Alternative)

Best for: Creating terminal or substituted vinyl fluorides from aldehydes/ketones.

  • Precursor Synthesis: React aldehyde with triethyl 2-fluoro-2-phosphonoacetate (NaH, THF, 0°C) to get the ester, then hydrolyze (LiOH) to the acid.

  • Decarboxylation:

    • Charge vial with 2-Fluoroacrylic acid (1.0 equiv).

    • Add Ag₂CO₃ (10 mol%) or AgOAc.

    • Add solvent: DMSO or NMP (0.2 M).

    • Heat to 100–120 °C until CO₂ evolution ceases (approx 2-4 hours).

  • Purification:

    • Extract with Et₂O. The silver salts remain in the aqueous/solid phase.

    • This method preserves the E/Z geometry established in the HWE step.

FAQ: Troubleshooting Specific Symptoms

Q: I see a new signal in ¹⁹F NMR at -60 ppm (broad). What is it? A: This is likely inorganic fluoride (KF/CsF) or HF-salt, indicating your C-F bond has broken. If using Pd, your catalyst has likely performed a


-fluoride elimination. Action:  Switch to a bulkier ligand (RuPhos) or lower the temperature.

Q: My vinyl fluoride is degrading on the silica column. A: Vinyl fluorides can be acid-sensitive. Silica gel is slightly acidic. Action: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes to neutralize it before loading your sample.

Q: Can I use Nickel instead of Palladium? A: Proceed with extreme caution. Nickel has a higher affinity for fluorine than Palladium (


). This makes oxidative addition into the C-F bond (an unwanted side reaction) much more likely. If you must use Ni, use multidentate ligands (like bipyridines) to saturate the metal center.

References

  • Practical Synthesis of Terminal Vinyl Fluorides Source:J. Org.[1][6][7] Chem. 2023, 88, 15, 10881–10904. URL:[Link][1]

  • Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates (Mechanistic insights on ligand effects) Source:J. Am. Chem. Soc.[6] 2016, 138, 36, 11509–11512. URL:[Link]

  • Synthesis of Fluoroalkenes via Cross-Coupling (Review of metal-catalyzed methods) Source:Chem. Rev. 2015, 115, 2, 907–972. URL:[Link]

  • RuPhos-Mediated Cross-Coupling (Foundational work on bulky ligands preventing side reactions) Source:Angew. Chem. Int. Ed. 2008, 47, 6338. URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to Characteristic J(H-F) Coupling Constants in Vinyl Fluorides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of fluorinated organic molecules is paramount. The fluorine atom, with its unique electronic properties, serves as a powerful probe, and its interactions with neighboring protons, quantified by scalar coupling constants (J-couplings), offer a treasure trove of structural information. This guide provides an in-depth comparison of the characteristic J(H-F) coupling constants in vinyl fluorides, grounded in experimental data and theoretical principles. We will explore the nuances of geminal, cis, and trans couplings, the profound influence of substituents, and the advanced NMR techniques used for their precise measurement.

The Significance of J(H-F) Couplings in Vinyl Systems

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, J-coupling, or scalar coupling, arises from the interaction of nuclear spins mediated through the bonding electrons.[1][2][3] This through-bond interaction is independent of the external magnetic field strength and is expressed in Hertz (Hz).[1] For vinyl fluorides, three primary types of J(H-F) couplings are of diagnostic importance:

  • ²J(H-F) or geminal coupling: The interaction between the fluorine and a proton attached to the same carbon atom.

  • ³J(H-F) cis or vicinal coupling: The interaction between the fluorine and a proton on an adjacent carbon atom, with a dihedral angle of 0°.

  • ³J(H-F) trans or vicinal coupling: The interaction between the fluorine and a proton on an adjacent carbon atom, with a dihedral angle of 180°.

The magnitudes and signs of these coupling constants are exquisitely sensitive to the electronic environment and the stereochemical relationship between the coupled nuclei, making them invaluable for assigning the relative stereochemistry of substituents on a double bond.

Comparative Analysis of J(H-F) Coupling Constants

The magnitudes of ²J(H-F), ³J(H-F) cis, and ³J(H-F) trans couplings in vinyl fluorides span distinct and predictable ranges. Understanding these characteristic values is the first step in leveraging them for structural analysis.

Coupling Type Notation Typical Range (Hz) Key Characteristics
Geminal²J(H,F)+70 to +85Large and positive.[4]
Vicinal, cis³J(H,F)cis-3 to +20Generally smaller than trans coupling. Can be positive or negative.[4][5]
Vicinal, trans³J(H,F)trans+15 to +50Large and positive. Significantly larger than cis coupling.[4][5]

Note: The signs of coupling constants are determined by specialized NMR experiments and are crucial for a complete understanding of the coupling mechanism.[4]

The Decisive Role of Substituents

The electronic nature of substituents on the vinyl fluoride moiety exerts a significant influence on the J(H-F) coupling constants. This predictable modulation of coupling values provides a powerful tool for probing the electronic effects within a molecule.

Electronegativity Effects

The electronegativity of substituents plays a crucial role in modulating J(H-F) couplings. The trends can be summarized as follows:

  • Geminal Coupling (²J(H-F)): An increase in the electronegativity of a substituent on the same carbon as the fluorine atom generally leads to a more positive (larger) ²J(H-F) value.[6]

  • Vicinal Couplings (³J(H-F)): Conversely, increasing the electronegativity of a substituent on the adjacent carbon tends to decrease the magnitude of both ³J(H-F) cis and ³J(H-F) trans couplings.[5][6]

This behavior can be rationalized by considering the Fermi-contact mechanism, which is the dominant contributor to H-F coupling. Electronegative substituents alter the s-character of the bonding orbitals and the polarization of the electron density within the C-C bond, thereby influencing the efficiency of the spin information transfer.[6]

G substituent Substituent (X) on Vinyl Fluoride ewg Electron-Withdrawing Group (EWG) substituent->ewg e.g., -NO₂, -CN, -COR edg Electron-Donating Group (EDG) substituent->edg e.g., -OR, -NR₂ geminal ²J(H-F) geminal ewg->geminal Increases cis ³J(H-F) cis ewg->cis Decreases trans ³J(H-F) trans ewg->trans Decreases edg->geminal Decreases edg->cis Increases edg->trans Increases

A Comparative Data Table

The following table presents a compilation of experimental J(H-F) coupling constants for a series of substituted vinyl fluorides, illustrating the principles discussed above.

Compound Substituent (X) ²J(H,F) (Hz) ³J(H,F)cis (Hz) ³J(H,F)trans (Hz) Reference
Vinyl fluoride-H+84.7+4.7+20.1[7]
1-Chloro-2-fluoroethylene-Cl (on C2)-+3.5+16.0[4]
1,1-Difluoroethylene-F (on C1)-+3.5+34.5[2]
Trifluoroethylene-F (on C1 and C2)--2.3+10.5[4]
(Z)-1-Bromo-2-fluoroethylene-Br (on C2)-+1.8-[4]

This table is a representative sample. The precise values can be influenced by solvent and temperature.[7]

Unraveling the Coupling Mechanism: Through-Bond vs. Through-Space

The transmission of spin information between nuclei primarily occurs through the covalent bonds of the molecule, a mechanism known as through-bond coupling .[3] This is the dominant pathway for the geminal and vicinal couplings discussed so far.

However, in certain sterically constrained molecules, a through-space coupling mechanism can become significant.[8] This occurs when the coupled nuclei are in close spatial proximity, allowing for the direct overlap of their electron clouds, even if they are separated by many bonds. While less common for the fundamental couplings in simple vinyl fluorides, it is a crucial consideration in more complex or rigid fluorinated structures where non-bonding interactions can facilitate this pathway.

G cluster_0 Through-Bond Coupling cluster_1 Through-Space Coupling a H b C a->b σ-bond c C b->c σ & π bonds d F c->d σ-bond e H f F e->f  Direct Orbital Overlap g Molecular Scaffold (multiple bonds) e->g g->f

Experimental Protocols for the Precise Measurement of J(H-F) Couplings

The accurate determination of J(H-F) coupling constants, especially in complex molecules with overlapping signals, requires advanced NMR techniques. Modern pulse sequences can simplify spectra and allow for the extraction of both the magnitude and sign of these couplings.

The IPAP-FESTA Experiment: A Powerful Tool

The In-Phase/Anti-Phase Fluorine-Edited Selective TOCSY Acquisition (IPAP-FESTA) experiment is a robust method for measuring J(H-F) couplings.[9][10][11] It generates subspectra where signals are either in-phase or anti-phase with respect to the H-F coupling, allowing for their precise determination by observing the displacement of multiplets.[9][10]

G start Start: Sample in NMR Spectrometer setup Setup IPAP-FESTA Experiment start->setup acquire Acquire Interleaved In-Phase (IP) and Anti-Phase (AP) Data setup->acquire process Process Data: Separate IP and AP Spectra acquire->process analyze Analyze Spectra: Overlay and Measure Multiplet Displacements process->analyze result Determine Magnitude and Sign of J(H-F) analyze->result

Step-by-Step Methodology for IPAP-FESTA
  • Sample Preparation: Prepare a solution of the vinyl fluoride compound in a suitable deuterated solvent. Ensure the concentration is sufficient for good signal-to-noise.

  • Spectrometer Setup: Tune and match the ¹H and ¹⁹F channels of the NMR probe. Calibrate the 90° pulse widths for both nuclei.[12]

  • Pulse Program Selection: Load the IPAP-FESTA pulse sequence on the spectrometer.

  • Parameter Optimization:

    • Select the ¹H and ¹⁹F signals of interest for selective excitation.

    • Set the delay Δ to approximately 1/(4 * J_HF), where J_HF is an estimated value for the coupling constant.[9]

    • Optimize the TOCSY mixing time to ensure magnetization transfer to all desired protons in the spin system.

  • Data Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. The experiment interleaves the acquisition of in-phase and anti-phase data.[9]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Separate the in-phase and anti-phase spectra. This is typically handled automatically by the spectrometer software.

  • Data Analysis:

    • Overlay the in-phase and anti-phase spectra.

    • Measure the displacement between the corresponding multiplet components in the two spectra. This displacement is directly related to the J(H-F) coupling constant.

    • The relative positions of the multiplets in the IP and AP spectra reveal the sign of the coupling constant.[10]

Conclusion

The J(H-F) coupling constants in vinyl fluorides are highly informative NMR parameters that provide critical insights into molecular structure and stereochemistry. The distinct and predictable ranges for geminal, cis, and trans couplings, coupled with their sensitivity to substituent effects, make them indispensable tools for the modern chemist. By employing advanced NMR techniques such as IPAP-FESTA, researchers can accurately measure these couplings even in complex molecular environments, thereby enhancing the precision of structural elucidation in the development of novel pharmaceuticals and materials.

References

  • Why do electronegative atoms depress coupling constants? - Chemistry Stack Exchange. (2017, June 4). Retrieved from [Link]

  • Viesser, R. V., Ducati, L. C., Autschbach, J., & Tormena, C. F. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(35), 24119–24127. Retrieved from [Link]

  • Castanar, L., Morris, G. A., & Nilsson, M. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 145(36), 19865–19872. Retrieved from [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

  • Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. Molecular Physics, 5(2), 183-187. Retrieved from [Link]

  • Coupling of Protons with Fluorine. ResearchGate. (2007, July 19). Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4677–4686. Retrieved from [Link]

  • Castanar, L., Morris, G. A., & Nilsson, M. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. ACS Publications. Retrieved from [Link]

  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2016). DFT calculated 4 J HF coupling constant and relative B3LYP/AUGcc-pVTZ... ResearchGate. Retrieved from [Link]

  • IPAP-FESTA: Rapid measurement of heteronuclear coupling constants in complex NMR spectra. The University of Manchester. Retrieved from [Link]

  • Coupling constants. The Duke NMR Center. Retrieved from [Link]

  • Evans, D. F. (1962). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. Semantic Scholar. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. Retrieved from [Link]

  • Smith, S. L., & Ihrig, A. M. (1967). Solvent Effects on H-F Couplings: Dipole Orientation Requirements for Solvent Dependence of Coupling Constants. The Journal of Chemical Physics, 46(3), 1181–1184. Retrieved from [Link]

  • J-coupling. Wikipedia. Retrieved from [Link]

  • Billeter, M., & Kumar, A. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PubMed Central. Retrieved from [Link]

  • V J-Coupling. Weizmann Institute of Science. Retrieved from [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Missouri-St. Louis. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Retrieved from [Link]

  • J-Coupling (Scalar). Chemistry LibreTexts. Retrieved from [Link]

  • Step-by-step procedure for NMR data acquisition. UTHSCSA. Retrieved from [Link]

  • Tormena, C. F., & da Silva, A. C. (2020). Selective Nuclear Magnetic Resonance Experiments for Sign-Sensitive Determination of Heteronuclear Couplings: Expanding the Analysis of Crude Reaction Mixtures. Analytical Chemistry, 92(20), 13735–13740. Retrieved from [Link]

Sources

Comparing reactivity of 2-vinylthiophene vs. 2-(1-fluorovinyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For researchers in organic electronics and conjugated polymer synthesis, the choice between 2-vinylthiophene (2-VT) and 2-(1-fluorovinyl)thiophene (2-FVT) represents a trade-off between reactivity and stability .

  • 2-Vinylthiophene (2-VT) is the "workhorse" monomer: highly reactive, electron-rich, and easily polymerized, but its resulting materials suffer from high HOMO levels, leading to rapid oxidative degradation in air.

  • 2-(1-Fluorovinyl)thiophene (2-FVT) is the "precision" alternative: The geminal fluorine atom exerts a strong inductive effect (-I) that lowers the HOMO energy level (~0.3–0.5 eV). This renders the monomer less reactive toward electrophiles but yields polymers with significantly enhanced environmental stability and higher open-circuit voltages (

    
    ) in photovoltaic applications.
    

Part 1: Electronic Structure & Physical Properties

The distinct behaviors of these two molecules stem from the electronic perturbation introduced by the fluorine atom at the


-vinylic position.
The "Fluorine Effect"

While fluorine is sterically small (Van der Waals radius


 Å, similar to Hydrogen 

Å), its electronic impact is massive.
  • 2-VT: The vinyl group is conjugated with the thiophene ring, raising the electron density. The molecule is a strong nucleophile.

  • 2-FVT: The fluorine atom is highly electronegative (

    
    ). It pulls electron density away from the double bond and the thiophene ring (Inductive Effect, -I). Although fluorine has lone pairs capable of resonance donation (+R), in vinyl-aromatic systems, the -I effect dominates the ground state energetics, stabilizing the HOMO.
    
Comparative Data Table
Property2-Vinylthiophene (2-VT)2-(1-Fluorovinyl)thiophene (2-FVT)Impact of Fluorination
Molecular Weight 110.18 g/mol 128.17 g/mol Slight increase; negligible steric bulk.
HOMO Energy ~ -5.2 eV~ -5.5 to -5.6 eVCritical: Lower HOMO = Higher Air Stability.
Nucleophilicity HighModerate/Low2-FVT is harder to oxidize.
Polymerization (

)
Fast (Cationic/Radical)SlowerF-atom destabilizes the transition state for electrophilic attack.
Air Stability (Monomer) Poor (Polymerizes/Oxidizes)ModerateImproved shelf-life.

Part 2: Reactivity Profile & Applications

Polymerization Kinetics

2-VT polymerizes rapidly under cationic conditions (e.g.,


). However, this high reactivity often leads to structural defects (cross-linking at the 3,4-positions) and materials that turn black (oxidize) in air.

2-FVT requires more forcing conditions or specific transition-metal catalysts. The electron-deficient vinyl group is less susceptible to spontaneous cationic propagation. However, once polymerized, Poly(2-FVT) exhibits a "locked" conformation and resistance to p-doping by ambient oxygen, a critical requirement for Organic Photovoltaics (OPV).

Diels-Alder Cycloaddition
  • 2-VT acts as an electron-rich diene. It reacts readily with electron-deficient dienophiles (e.g., maleic anhydride).

  • 2-FVT is electronically deactivated. The fluorine atom lowers the energy of the diene's HOMO, increasing the HOMO(diene)–LUMO(dienophile) gap, effectively slowing down normal electron-demand Diels-Alder reactions.

Part 3: Experimental Protocols

Synthesis of 2-(1-Fluorovinyl)thiophene (2-FVT)

Unlike 2-VT, which is made via simple Wittig olefination, 2-FVT requires specialized fluorination chemistry.

Method: Modified Julia-Kocienski Olefination Rationale: This method avoids the handling of unstable fluorinated organometallics and provides high regioselectivity.

Protocol:

  • Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), 1-Fluoro-1-(phenylsulfonyl)methane (1.2 eq), Cs2CO3 (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge a flame-dried flask with 2-thiophenecarboxaldehyde and the fluorosulfone in DMF under

      
      .
      
    • Cool to 0°C. Add

      
       in one portion.
      
    • Stir at 60°C for 12 hours. The base promotes the elimination of the sulfonyl group to generate the fluoroalkene.

    • Workup: Quench with saturated

      
      . Extract with 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexanes). 2-FVT is a colorless oil.

Comparative Cationic Polymerization

Objective: Demonstrate the difference in reactivity rate.

  • Setup: Two separate Schlenk tubes under Argon.

  • Monomer Prep: Dissolve 100 mg of 2-VT in Tube A and 100 mg of 2-FVT in Tube B using dry

    
     (5 mL).
    
  • Initiation: Add

    
     (0.05 eq) to both tubes simultaneously at 0°C.
    
  • Observation:

    • Tube A (2-VT): Immediate color change (deep red/black) indicates rapid propagation and formation of charge-transfer complexes. Viscosity increases within minutes.

    • Tube B (2-FVT): Color change is slower (yellow/orange). Viscosity increase takes hours, indicating a slower propagation rate constant (

      
      ) due to the electron-withdrawing fluorine.
      

Part 4: Visualization of Pathways

Synthesis & Electronic Effects

The following diagram contrasts the synthetic routes and the resulting electronic vectors.

G cluster_0 Precursors cluster_1 Synthetic Routes cluster_2 Products & Properties Aldehyde 2-Thiophene- carboxaldehyde Wittig Wittig Reaction (MePPh3Br / BuLi) Aldehyde->Wittig Route A Julia Julia-Kocienski (PhSO2CH2F / Base) Aldehyde->Julia Route B VT 2-Vinylthiophene (2-VT) High HOMO (-5.2 eV) Wittig->VT FVT 2-(1-Fluorovinyl)thiophene (2-FVT) Low HOMO (-5.6 eV) Julia->FVT VT->FVT Fluorination Effect: 1. Inductive Withdrawal (-I) 2. Oxidation Resistance

Caption: Comparison of synthetic routes and the resulting electronic shift caused by the alpha-fluorine atom.

References

  • Synthesis of Fluorinated Thiophenes: Serdyuk, O., et al. "Synthesis of Fluorinated Thiophenes and Their Analogues."[1] Synthesis, 2011(16), 2505–2529.[1]

  • Julia-Kocienski Olefination: "Synthesis of Fluoroolefins via Julia-Kocienski Olefination." PMC - NIH, 2014.

  • Electronic Effects on Polymerization: "Effect of Electrosynthesis Potential on Nucleation... and Electronic Properties of Polypyrrole." MDPI, 2025.[2] (Analogous electronic principles for heterocyclic polymers).

  • HOMO/LUMO Engineering: "Tuning HOMO-LUMO levels: Trends leading to the design of... scaffolds." Journal of Physical Organic Chemistry, 2011.

Sources

Mass Spectrometry Fragmentation Patterns of Fluorovinyl Thiophenes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorovinyl thiophenes (FVTs) represent a critical class of building blocks in medicinal chemistry (as bioisosteres for peptide bonds) and materials science (in conducting polymers). Their structural characterization via Mass Spectrometry (MS) presents unique challenges compared to their non-fluorinated or chlorinated analogs.

This guide provides a technical comparison of the fragmentation behaviors of FVTs. Unlike chlorovinyl thiophenes, which exhibit characteristic isotopic patterns and facile C-X bond cleavage, FVTs are defined by the robustness of the C-F bond and specific elimination pathways (e.g., HF loss). This document outlines the mechanistic principles, comparative data, and validated experimental protocols required for the accurate identification of these compounds.

Mechanistic Distinctiveness: The Fluorine Effect

To interpret the mass spectra of FVTs accurately, one must understand how the fluorine atom alters the standard thiophene fragmentation pathway.

Stability of the Molecular Ion ( )

Thiophenes are aromatic heterocycles that typically yield intense molecular ions (


) under Electron Ionization (EI).
  • Non-Fluorinated Vinyl Thiophenes (VT): The vinyl group is susceptible to hydrogenation and fragmentation, often losing acetylene (

    
    ).
    
  • Fluorovinyl Thiophenes (FVT): The high electronegativity of fluorine and the strength of the

    
     bond (approx. 485 kJ/mol) stabilize the vinyl moiety. Consequently, the 
    
    
    
    peak in FVTs is often the base peak (100% relative abundance), significantly more intense than in chlorinated analogs where the C-Cl bond is weaker (327 kJ/mol).
Fragmentation Pathways

The fragmentation of FVTs is governed by two competing mechanisms:

  • Ring Preservation (Side-chain fragmentation):

    • HF Elimination: Unlike alkyl fluorides, vinylic fluorine is resistant to direct radical cleavage (

      
       loss). However, if a proton is available on the adjacent carbon or via a specific rearrangement (mechanistic analogy to McLafferty), the elimination of neutral hydrogen fluoride (HF, 20 Da) is a diagnostic pathway.
      
    • Fluoroacetylene Loss: The thiophene ring can cleave to eject the vinyl substituent. For FVTs, this results in the loss of fluoroacetylene (

      
      , 44 Da), leaving the thiophene radical cation (
      
      
      
      84).
  • Ring Disintegration:

    • CHS Loss: A classic thiophene signature is the loss of the thioformyl radical (HCS, 45 Da) or neutral thioformaldehyde (HCHS, 46 Da). This pathway persists in FVTs but is often suppressed relative to the side-chain fragmentations described above.

Visualization of Fragmentation Logic

The following diagram illustrates the primary fragmentation pathways for a generic 2-(2-fluorovinyl)thiophene (


 = 128).

FVT_Fragmentation cluster_legend Key Mechanisms M_Ion Molecular Ion (M+) m/z 128 (Radical Cation) Frag_A [M - HF]+ m/z 108 (Ethynylthiophene Cation) M_Ion->Frag_A - HF (20 Da) (Side-chain elimination) Frag_B [M - CHS]+ m/z 83 (Fluorovinyl-cyclopropenyl) M_Ion->Frag_B - CHS (45 Da) (Ring disintegration) Frag_C [M - C2HF]+ m/z 84 (Thiophene Cation) M_Ion->Frag_C - C2HF (44 Da) (Substituent cleavage) Legend1 C-F bond remains intact in Path B & C

Figure 1: Predicted EI fragmentation pathways for 2-(2-fluorovinyl)thiophene. The stability of the C-F bond favors pathways where F is retained or lost as a neutral HF molecule.

Comparative Performance Analysis

This section objectively compares Fluorovinyl Thiophenes against their primary structural alternatives.

Table 1: Mass Spectral Characteristics Comparison
FeatureFluorovinyl Thiophenes (FVT) Chlorovinyl Thiophenes (CVT) Unsubstituted Vinyl Thiophenes (VT)
Molecular Ion (

)
High Intensity. Often Base Peak due to C-F stabilization.Moderate Intensity. C-Cl bond is labile.Moderate/High.
Isotopic Pattern Monoisotopic.

is 100% abundant. No M+2 signature.
Distinct M+2. 3:1 ratio (

) is diagnostic.
Standard. Based only on

and

(4.4%).
Primary Neutral Loss HF (20 Da) and

(44 Da)
.
Cl (35/37 Da) and HCl (36/38 Da) .

(26 Da)
and H (1 Da) .
Diagnostic Fragment

(Loss of HF). Rare in non-F compounds.

(Loss of Cl). Very common.[1][2]

(Tropylium-like rearrangement).
Ionization Energy Higher IE due to electronegative F.Lower IE than F-analogs.Intermediate.
Analytical Implications
  • Identification: CVTs are easier to identify visually due to the chlorine isotope cluster. FVTs require precise mass measurement or observation of the specific

    
     loss to confirm the presence of fluorine.
    
  • Sensitivity: FVTs typically yield higher sensitivity in EI modes because the molecular ion does not fragment as exhaustively as CVTs.

Validated Experimental Protocols

To ensure reproducible data when analyzing these compounds, the following self-validating workflows are recommended.

Sample Preparation & GC-MS Workflow

Objective: To obtain clean EI spectra without thermal degradation of the vinyl group.

  • Solvent Selection: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol if potential nucleophilic attack on the vinyl group is suspected (rare but possible with activated fluorovinyls).

  • Internal Standard: Spike with Fluorobenzene (10 µg/mL).

    • Why? Fluorobenzene acts as a "lock-mass" for fluorine-specific behavior and retention time indexing.

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Split (10:1) to prevent detector saturation from the intense

      
      .
      
  • Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40–400.

Data Validation Steps
  • Step 1: Check the Internal Standard. If Fluorobenzene

    
     (96) is not present, check injection.
    
  • Step 2: Verify the Isotope Pattern. For FVT, ensure there is no significant M+2 peak (excluding natural

    
     contribution approx 4.4%). If a large M+2 exists, the sample may be chlorinated.
    
  • Step 3: Search for Neutral Loss 20. The presence of

    
     confirms the fluorovinyl moiety and distinguishes it from ring-fluorinated isomers which rarely lose HF.
    
Analytical Workflow Diagram

Workflow Sample Sample (FVT Derivative) Prep Dilution in DCM + Int. Std (Fluorobenzene) Sample->Prep GC GC Separation (DB-5ms, Split 10:1) Prep->GC MS EI Source (70eV) Fragmentation GC->MS Data Data Analysis Check M-20 & M-44 MS->Data

Figure 2: Standardized GC-MS workflow for the analysis of fluorovinyl thiophenes.

References

  • NIST Mass Spectrometry Data Center. Thiophene, 2-ethenyl- (Vinylthiophene) Mass Spectrum.[3] National Institute of Standards and Technology.[4] [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for fundamental fragmentation rules including McLafferty rearrangements and halide losses).

  • Nibbering, N. M. (2004).[6] "The McLafferty rearrangement: a personal recollection." Journal of the American Society for Mass Spectrometry, 15(7), 956–958. [Link]

  • Gross, M. L. (2017). Mass Spectrometry in Medicinal Chemistry.
  • Chai, Y., et al. (2020). "Electron ionization induced fragmentation of fluorinated derivatives." Rapid Communications in Mass Spectrometry. (Provides mechanistic analogy for HF loss in fluorinated alkenes). [Link]

Sources

Comparative Guide: Electrochemical Profiling of Fluorinated vs. Non-Fluorinated Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the electrochemical properties of thiophene-based scaffolds, specifically analyzing the impact of fluorine substitution.[1] Thiophenes are ubiquitous in both organic electronics (OPV, OFETs) and pharmaceutical design (bioisosteres).[1]

The Core Finding: The introduction of fluorine atoms onto the thiophene backbone acts as a "molecular anchor" for energy levels. Through strong electronegativity (


), fluorine induces a significant anodic shift  in oxidation potential, lowering the Highest Occupied Molecular Orbital (HOMO) energy.[1] This modification enhances oxidative stability in materials and metabolic stability in drug candidates, often without significantly disrupting the steric profile due to fluorine's small Van der Waals radius (1.47 Å).[1]

Mechanistic Analysis: The "Fluorine Effect"[2][3]

To predict performance, one must understand the causality between atomic substitution and macroscopic electrochemical behavior.[1]

Electronic Modulation

Fluorine exerts two opposing effects on the thiophene ring, though the inductive effect dominates in electrochemical contexts:

  • Inductive Effect (

    
    ):  Fluorine withdraws electron density through the 
    
    
    
    -bond framework.[1] This stabilizes the valence electrons, making them harder to remove.[1] Consequently, the oxidation potential (
    
    
    ) increases, and the HOMO energy level drops.[2]
  • Mesomeric Effect (

    
    ):  Fluorine has lone pairs that can donate into the 
    
    
    
    -system.[1] However, in thiophenes, the strong
    
    
    effect overwhelms the weak
    
    
    donation, resulting in a net electron-deficient ring.[1]
Structural Self-Assembly (Planarity)

Unlike bulkier halogens (Cl, Br), fluorine promotes backbone planarity through non-covalent F···S interactions and C–F···H hydrogen bonding.[1]

  • Non-Fluorinated (e.g., P3HT): Often exhibits torsional twisting due to steric hindrance between adjacent rings or alkyl chains.[1]

  • Fluorinated (e.g., F-P3HT): The "locking" effect of F···S interactions planarizes the backbone, enhancing

    
    -
    
    
    
    stacking.[1] This improves charge carrier mobility despite the lower electron density.[1]
Visualization of Electrochemical Pathway

The following diagram illustrates the causal pathway from chemical substitution to observed electrochemical property changes.

FluorineEffect cluster_0 Chemical Modification cluster_1 Electronic Mechanism cluster_2 Electrochemical Outcome F_Sub Fluorine Substitution (Thiophene Ring) Inductive Strong -I Effect (Electron Withdrawal) F_Sub->Inductive Dipole Induced Dipole (C-F Bond) F_Sub->Dipole HOMO Lower HOMO Level (Deepened Energy) Inductive->HOMO Stability Enhanced Stability (Oxidative/Metabolic) Dipole->Stability Intermolecular Packing OxPot Increased Oxidation Potential (Anodic Shift) HOMO->OxPot OxPot->Stability

Figure 1: Causal pathway detailing how fluorine substitution alters electronic structure to enhance stability.[1]

Quantitative Comparison Data

The following data compares standard non-fluorinated thiophene polymers with their fluorinated analogs. Note the consistent trend of HOMO level deepening (becoming more negative).[1]

Table 1: Electrochemical Parameters of Conjugated Polymers[1]
Material ClassPolymer IDF-SubstitutionHOMO (eV)LUMO (eV)Bandgap (

)
Key Observation
P3HT Analogs P3HTNone (0F)-4.76-2.851.91 eVStandard reference material.[1] Susceptible to ambient oxidation.[1]
F-P3HT Backbone (2F)-5.14 -3.022.12 eV0.38 eV drop in HOMO. Significantly higher air stability.[1]
D-A Copolymers PT-QXNone (0F)-5.10-2.952.15 eVModerate efficiency in OPV.[1]
PT-FQXMono-F (1F)-5.18-2.962.22 eVSlight HOMO drop; improved

in solar cells.[1]
PT-DFQX Di-F (2F)-5.33 -2.972.36 eVDeepest HOMO; highest open-circuit voltage potential.[1]
Small Molecules 6T (Sexithiophene)None-5.00-2.602.40 eVStandard oligomer.[1]
PF-6T Perfluorinated-5.65 -3.202.45 eVDrastic shift; converts material from p-type to n-type transport behavior.[1]

Data Sources: Aggregated from comparative studies in Polymer Chemistry and J. Mater. Chem. C (See References [1][3]).[1] Values are approximate based on CV onset potentials relative to vacuum.

Interpretation for Drug Development

While the table above focuses on polymers, the same electrochemical principles apply to small molecule drugs .

  • Metabolic Stability: A more positive oxidation potential (lower HOMO) correlates with resistance to Cytochrome P450-mediated oxidation.[1] P450 enzymes typically oxidize electron-rich aromatic rings.[1] Fluorination lowers the electron density, effectively "masking" the thiophene ring from metabolic clearance.[1]

  • Bioisosterism: The C-F bond mimics the C-H bond sterically but alters the lipophilicity (

    
    ) and electrostatic potential surface, often improving membrane permeability.
    

Experimental Protocol: Cyclic Voltammetry (CV)[5][6][7][8][9]

To reproduce the data above, a rigorous CV protocol is required.[1] Using a ferrocene internal standard is mandatory for publication-quality data to eliminate reference electrode drift.[1]

Reagents & Equipment
  • Potentiostat: (e.g., Metrohm Autolab or CHI).[1]

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ) in anhydrous Acetonitrile (ACN) or Dichloromethane (DCM). Note: Use DCM for thiophenes with lower solubility.
    
  • Working Electrode: Glassy Carbon (polished to mirror finish with alumina slurry).[1]

  • Counter Electrode: Platinum wire.[1]

  • Reference Electrode: Ag/AgCl (aqueous) or Ag wire (pseudo-reference).[1]

  • Internal Standard: Ferrocene (

    
    ).[3][4][5]
    
Workflow Diagram

CV_Protocol Start Start: Sample Preparation Soln Dissolve Thiophene (1 mg/mL) in 0.1 M Electrolyte (Anhydrous) Start->Soln Polish Polish Working Electrode (0.05 µm Alumina) Start->Polish Purge Deoxygenate Solution (N2/Ar bubbling, 10 min) Soln->Purge Polish->Purge Measure1 Measurement 1: Sample CV (-2.0V to +2.0V, Scan Rate 100 mV/s) Purge->Measure1 AddFc Add Ferrocene Internal Standard (Trace amount) Measure1->AddFc Measure2 Measurement 2: Co-injection CV (Observe shift in potentials) AddFc->Measure2 Calc Data Processing: Calibrate to Fc/Fc+ (Set to 0 V or 4.8 eV) Measure2->Calc

Figure 2: Step-by-step Cyclic Voltammetry workflow ensuring calibration integrity.

Calculation of Energy Levels

Do not rely on the absolute potential of the Ag/AgCl electrode, as it drifts in organic solvents.[1] Calculate HOMO/LUMO relative to the vacuum level using the Ferrocene onset (


).[1]



Note: The value 4.80 eV represents the energy of the ferrocene redox couple below the vacuum level.[3] Some literature uses 5.1 eV; ensure you cite the specific scale used.

Conclusion

Fluorination is a potent tool for tuning the electrochemical profile of thiophenes.[1]

  • For Materials: It lowers HOMO levels by 0.1–0.4 eV , significantly increasing open-circuit voltage (

    
    ) in solar cells and improving oxidative stability.[1]
    
  • For Pharma: It increases the oxidation potential, thereby reducing metabolic liability and extending half-life.[1]

When comparing alternatives, non-fluorinated thiophenes offer easier synthesis and higher solubility, but fluorinated analogs provide superior electronic performance and stability, justifying the increased synthetic complexity.[1]

References

  • Effect of fluorine substitution on the photovoltaic performance of poly(thiophene-quinoxaline) copolymers. Polymer Chemistry. (2013).[1] [Link]

  • Fluorine Modification Regulation in Thiophene-based Polymers for Superior Electrochromic Properties. ResearchGate. (2025).[1][2] [Link]

  • Effects of perfluorination on thiophene and pyrrole oligomers. Journal of Physical Chemistry A. (2010). [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. (2026). [Link]

  • Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene. ACS Electrochemistry. (2026). [Link][1]

Sources

Safety Operating Guide

A Researcher's Guide to Safety: Personal Protective Equipment for 2-(1-Fluorovinyl)thiophene

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis by Chemical Analogy

Understanding the potential risks of 2-(1-Fluorovinyl)thiophene begins with dissecting its structure and evaluating the known hazards of its components.

  • Thiophene Moiety: Thiophene is a flammable liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4] Inhalation of its vapors may lead to central nervous system effects such as drowsiness and dizziness.[2] Prolonged or repeated exposure can pose a risk of more serious health damage.[2]

  • Vinyl Halide Moiety: The vinyl halide group is a significant structural alert. Vinyl halides as a class, including vinyl chloride and vinyl bromide, are recognized for their carcinogenic potential.[5][6] The Occupational Safety and Health Administration (OSHA) has stringent regulations for handling compounds like vinyl chloride due to its carcinogenicity.[7][8] These compounds are often volatile and flammable gases or liquids.[8][9]

  • Fluorine Atom: The presence of a fluorine atom can significantly alter the chemical and toxicological properties of a molecule. Fluorinated organic compounds can have a wide range of toxicities, and some can be highly reactive.[10] For instance, 2-Fluorothiophene, a related compound, is classified as a highly flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[11]

Based on this analysis, 2-(1-Fluorovinyl)thiophene should be treated as a flammable, volatile liquid with suspected carcinogenicity and high toxicity, capable of causing severe irritation to the eyes, skin, and respiratory system.

Hazard Description Primary Route of Exposure
Flammability Assumed to be a flammable liquid. Vapors may form explosive mixtures with air.[1][4][8]N/A
Carcinogenicity Suspected carcinogen due to the vinyl halide functional group.[5][6][8]Inhalation, Dermal, Ingestion
Acute Toxicity Potentially harmful if inhaled, swallowed, or absorbed through the skin.[2][11]Inhalation, Dermal, Ingestion
Irritation Expected to be a severe irritant to skin, eyes, and the respiratory system.[1][2][11]Dermal, Ocular, Inhalation
Organ Toxicity Potential for central nervous system depression and liver damage with prolonged exposure.[2][8]Inhalation, Ingestion

The Hierarchy of Controls: A Framework for Safety

The most effective way to mitigate risk is to follow the hierarchy of controls. Personal Protective Equipment (PPE) is the final line of defense, to be used after other controls have been implemented.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment Administrative->PPE

Caption: The Hierarchy of Controls for mitigating laboratory hazards.
  • Elimination/Substitution: The most effective control is to consider if a less hazardous chemical can be used to achieve the same research objective.

  • Engineering Controls: All work with 2-(1-Fluorovinyl)thiophene must be conducted within a certified chemical fume hood to control vapor inhalation.[3] For procedures with a high risk of aerosolization or when handling larger quantities, a glove box may be necessary. Ventilation equipment should be explosion-resistant.[2] An eyewash station and safety shower must be immediately accessible.[3][12]

  • Administrative Controls: Develop a detailed Standard Operating Procedure (SOP) for all experiments involving this compound. Clearly demarcate the work area. Ensure all personnel are thoroughly trained on the specific hazards and emergency procedures.[9]

Personal Protective Equipment (PPE) Protocol

Given the presumed hazards, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection
  • Standard Operation: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[1][12]

  • High-Risk Operations: When there is a significant risk of splash or reaction (e.g., during transfers or workup procedures), a full-face shield must be worn in addition to chemical splash goggles.[3][13]

Skin and Body Protection
  • A flame-resistant lab coat is essential.

  • For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[2]

  • Full-length pants and closed-toe shoes are mandatory.

Hand Protection: A Critical Choice

Selecting the correct gloves is critical, as no single material is impervious to all chemicals. Since specific compatibility data for 2-(1-Fluorovinyl)thiophene is unavailable, a recommendation must be based on its components. For thiophene, nitrile and neoprene gloves show good resistance.[14] However, for halogenated solvents, more robust materials are often required.

Recommendation: Use double-gloving.

  • Inner Glove: A thin nitrile glove for dexterity.

  • Outer Glove: A heavier-duty glove such as neoprene or butyl rubber.

Always check gloves for any signs of degradation before and during use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly after removing gloves.[2]

Glove Material Resistance to Thiophene General Suitability for Halogenated Organics Recommendation
Nitrile Good (>8h breakthrough)[14]Fair to GoodSuitable as inner glove or for short-duration tasks.
Neoprene Excellent (>8h breakthrough)[14]GoodRecommended as an outer glove.[10][15]
Butyl Rubber Insufficient DataExcellentA strong candidate for an outer glove, especially for prolonged exposure.
Latex PoorPoorNot Recommended.

This chart is a guide. On-site testing is advised to determine safe usage parameters.[16][17][18]

Respiratory Protection

Work must be performed in a chemical fume hood to prevent inhalation exposure. A respirator should not be necessary under normal operating conditions. However, a properly fitted air-purifying respirator (APR) with an organic vapor cartridge should be available for emergency situations, such as a significant spill.[1][7] For large spills, a self-contained breathing apparatus (SCBA) may be required.[13] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[12]

Spill and Disposal Procedures

Emergency Spill Response
  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate.

  • Isolate: Close the fume hood sash and restrict access to the area.

  • Assess: If the spill is large or outside of a fume hood, call emergency services.

  • Cleanup (for small, contained spills only):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material like vermiculite or sand.[1][19] Do not use combustible materials.

    • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[20]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

cluster_0 Spill Response Workflow Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess LargeSpill Large Spill: Call Emergency Services Assess->LargeSpill Large SmallSpill Small Spill: Proceed with Caution Assess->SmallSpill Small & Contained PPE Don Full PPE (incl. Respirator) SmallSpill->PPE Absorb Absorb with Inert Material PPE->Absorb Collect Collect in Sealed Waste Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Fluorovinyl)thiophene
Reactant of Route 2
2-(1-Fluorovinyl)thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.